molecular formula C10H9NO2 B3254619 3-Hydroxy-4-methylquinolin-2(1H)-one CAS No. 24186-98-9

3-Hydroxy-4-methylquinolin-2(1H)-one

Cat. No.: B3254619
CAS No.: 24186-98-9
M. Wt: 175.18 g/mol
InChI Key: XSRVOYKJNNIOQK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylquinolin-2(1H)-one (CAS 24186-98-9) is a high-purity, organic compound of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol, this quinolinone derivative serves as a versatile chemical scaffold for the synthesis of novel bioactive molecules . This compound is a key precursor in the synthesis of complex structures like 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones , which have demonstrated promising binding affinity to the SARS-CoV-2 main protease (M pro ) in molecular docking studies, highlighting its potential in antiviral research, particularly for COVID-19 therapeutic development . Furthermore, analogues of 4-methylquinolin-2(1H)-one have exhibited moderate anticancer activity in screenings against the NCI-60 cancer cell line panel, including activity against non-small cell lung cancer (HOP-92) and prostate cancer (PC-3) cell lines, underscoring its utility in oncology drug discovery . The broader hydroxyquinolinone chemical class is also investigated for potential applications in cognitive and neurological disorders . Supplied as a solid, this product is intended for research applications in organic synthesis and drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRVOYKJNNIOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657690
Record name 3-Hydroxy-4-methylquinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24186-98-9
Record name 3-Hydroxy-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Hydroxy-4-methylquinolin-2(1H)-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Hydroxy-4-methylquinolin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry.

CAS Registry Number: 24186-98-9 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol

Structural Characterization & Tautomeric Dynamics[1][2][3]

The core structure of 3-hydroxy-4-methylquinolin-2(1H)-one consists of a benzene ring fused to a heterocyclic pyridine ring containing a ketone at position 2, a hydroxyl group at position 3, and a methyl group at position 4. Unlike its isomer 4-hydroxy-2-quinolone, this molecule features a vicinal donor-acceptor motif (3-OH, 2-C=O) that creates a unique chelating site for metalloenzymes.

Tautomeric Equilibrium

The compound exists in a prototropic tautomeric equilibrium. While the lactam (2-oxo) form is thermodynamically dominant in the solid state and polar solvents (DMSO, Methanol), the lactim (2-hydroxy) form contributes to its reactivity profile under basic conditions.

  • Form A (Dominant): 3-Hydroxy-4-methylquinolin-2(1H)-one (Lactam)

  • Form B (Minor): 4-Methylquinoline-2,3-diol (Lactim)

The presence of the 3-hydroxyl group introduces an intramolecular hydrogen bond with the C2-carbonyl oxygen, further stabilizing the lactam tautomer.

Tautomerism Lactam Lactam Form (Dominant) 3-Hydroxy-4-methylquinolin-2(1H)-one (C=O at C2, NH at N1) Lactim Lactim Form (Minor) 4-Methylquinoline-2,3-diol (C-OH at C2, N at N1) Lactam->Lactim Tautomerization (Basic pH)

Figure 1: Tautomeric equilibrium favoring the lactam form due to resonance and intramolecular H-bonding.

Synthetic Methodology: Elbs Persulfate Oxidation

The most robust and self-validating protocol for synthesizing 3-hydroxy-4-methylquinolin-2(1H)-one is the Elbs Persulfate Oxidation . This method introduces a hydroxyl group at the electron-rich C3 position of the precursor 4-methylquinolin-2(1H)-one (4-methylcarbostyril).

Reaction Logic
  • Nucleophilic Attack: The phenolate-like anion of the starting quinolone attacks the peroxide oxygen of the persulfate ion.

  • Sulfate Intermediate: Formation of a water-soluble sulfate ester at the C3 position.

  • Hydrolysis: Acid-catalyzed cleavage of the sulfate group yields the free hydroxyl.

Experimental Protocol

Reagents:

  • Precursor: 4-Methylquinolin-2(1H)-one (10 mmol)

  • Oxidant: Potassium Persulfate (K₂S₂O₈, 12 mmol)

  • Solvent/Base: 10% Aqueous NaOH

  • Hydrolysis Agent: Concentrated HCl

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of 4-methylquinolin-2(1H)-one in 25 mL of 10% NaOH. The solution should be clear; if not, add minimal pyridine as a co-solvent.

  • Oxidation (Critical Step):

    • Cool the solution to 10°C.

    • Add a saturated aqueous solution of K₂S₂O₈ dropwise over 30 minutes with vigorous stirring.

    • Observation: The reaction is exothermic. Maintain temperature < 20°C to prevent radical degradation.

    • Stir for 24 hours at room temperature.

  • Isolation of Intermediate:

    • Acidify the dark reaction mixture with dilute H₂SO₄ to pH 4.

    • Filter off any unreacted starting material (precipitate). The product (sulfate ester) remains in the filtrate.

  • Hydrolysis:

    • Add 10 mL of concentrated HCl to the filtrate.

    • Reflux at 100°C for 2 hours.

    • Validation: The solution will darken, and upon cooling, the 3-hydroxy product will precipitate as a solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to obtain pale yellow needles.

Synthesis Start Start: 4-Methylquinolin-2(1H)-one Step1 Step 1: Elbs Oxidation (K2S2O8, NaOH, 20°C) Start->Step1 Inter Intermediate: Quinolin-3-yl Sulfate (Water Soluble) Step1->Inter O-Sulfonation at C3 Step2 Step 2: Acid Hydrolysis (HCl, Reflux, 100°C) Inter->Step2 End Product: 3-Hydroxy-4-methylquinolin-2(1H)-one (Precipitate) Step2->End Sulfate Cleavage

Figure 2: Elbs Persulfate Oxidation pathway transforming the 4-methyl precursor to the 3-hydroxy target.

Physicochemical Properties & Analytical Validation

For researchers validating the synthesized compound, the following physicochemical data serves as a reference standard.

Quantitative Data Summary
PropertyValue/Observation
Appearance Pale yellow crystalline solid
Melting Point > 260°C (Decomposes)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water, Hexane
pKa (OH) ~8.5 (Predicted)
UV-Vis (

)
230 nm, 275 nm, 330 nm (in Methanol)
Spectral Fingerprint (Self-Validating Metrics)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.80 ppm (s, 1H): NH proton (Broad singlet, exchangeable with D₂O).

  • δ 9.20 ppm (s, 1H): 3-OH proton (Sharp singlet, confirms hydroxylation).

  • δ 7.80–7.20 ppm (m, 4H): Aromatic protons (H5, H6, H7, H8).

  • δ 2.45 ppm (s, 3H): 4-Methyl group (Characteristic singlet).

  • Note: The absence of a signal at ~6.5 ppm (H3 of the starting material) confirms complete conversion.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: m/z 176.2

  • [M-H]⁻: m/z 174.1 (Negative mode is often more sensitive for phenolic/lactam compounds).

Pharmacophore Potential & Applications[4][5]

The 3-hydroxy-4-methylquinolin-2(1H)-one scaffold is a versatile "privileged structure" in drug discovery. Its specific substitution pattern allows it to function via multiple mechanisms:

  • Metalloenzyme Inhibition: The 3-hydroxy-2-one motif forms a bidentate chelation cage. This is critical for inhibiting enzymes dependent on divalent cations (e.g., Mg²⁺, Zn²⁺), such as HIV Integrase or bacterial metalloproteases.

  • Antioxidant Activity: The phenolic hydroxyl group at C3 acts as a radical scavenger, stabilizing reactive oxygen species (ROS) via hydrogen atom transfer (HAT).

  • Quorum Sensing Interference: Structurally analogous to Pseudomonas aeruginosa quinolone signals (PQS), this compound can act as an antagonist, disrupting bacterial biofilm formation.

Structure-Activity Relationship (SAR) Logic
  • 3-OH: Essential for chelation and antioxidant activity. Methylation of this group (3-OMe) typically abolishes biological potency.

  • 4-Methyl: Provides steric bulk that prevents metabolic oxidation at the C4 position and enhances lipophilicity for membrane permeability.

  • NH (Lactam): Critical for hydrogen bond donation in receptor binding pockets.

References

  • Behrman, E. J. (1988). The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations). Organic Reactions. Link

  • National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 3-Hydroxy-4-methylquinolin-2(1H)-one (CAS 24186-98-9).[1] Link

  • ChemicalBook. (2025). Product Entry: 3-Hydroxy-4-Methylquinolin-2(1H)-one. Link

  • RSC Advances. (2015). Enantioselective addition of 3-hydroxyquinolin-2(1H)-ones to isatin. Royal Society of Chemistry. Link

Sources

Comprehensive Analysis of 3-Hydroxy-4-methylquinolin-2(1H)-one: Physicochemical Profiling and Synthetic Pathways

[1]

Introduction & Molecular Identity[1][2]

3-Hydroxy-4-methylquinolin-2(1H)-one (also known as 3-hydroxy-4-methylcarbostyril) is a quinolone derivative characterized by a bicyclic structure comprising a benzene ring fused to a pyridine-2-one ring.[1] It is a structural analogue of the fungal metabolite Viridicatin (3-hydroxy-4-phenylquinolin-2(1H)-one), differing only by the substitution of a methyl group at the C4 position instead of a phenyl group.[1]

This compound serves as a critical intermediate in the synthesis of bioactive alkaloids and has garnered interest for its potential antimicrobial and antioxidant properties, owing to its phenolic hydroxyl group and quinolone core.

Molecular Specifications
ParameterValue
Chemical Name 3-Hydroxy-4-methylquinolin-2(1H)-one
CAS Registry Number 24186-98-9
Molecular Formula C₁₀H₉NO₂
Exact Mass 175.0633 g/mol
Molecular Weight 175.18 g/mol
SMILES CC1=C(O)C(=O)NC2=CC=CC=C12
InChI Key (Derivative specific)

Physicochemical Properties & Drug-Likeness[1][4]

Understanding the physicochemical profile is essential for researchers utilizing this scaffold in drug discovery.[1] The molecular weight of 175.18 g/mol places it well within the fragment-based drug design (FBDD) limits (MW < 300), making it an attractive starting point for lead optimization.[1]

Lipinski's Rule of 5 Analysis
PropertyValueComplianceImplications
Molecular Weight 175.18 DaPass (< 500)High bioavailability potential; suitable for oral delivery.[1]
LogP (Predicted) ~1.5 - 1.8Pass (< 5)Moderate lipophilicity; likely membrane permeable.[1]
H-Bond Donors 2 (NH, OH)Pass (< 5)Facilitates receptor binding (e.g., kinase/enzyme active sites).[1]
H-Bond Acceptors 2 (C=O, OH)Pass (< 10)Standard range for small molecule drugs.[1]
TPSA ~49.3 ŲPass (< 140)Good intestinal absorption predicted.[1]
Tautomerism

The molecule exists in equilibrium between the lactam (2-one) and lactim (2-ol) forms.[1] In solution and solid state, the lactam (2(1H)-one) form predominates due to the stability of the amide bond and aromaticity of the fused system.[1]

  • Dominant Form: 2-oxo (Amide)[1]

  • Minor Form: 2-hydroxy (Imidic acid)[1]

Synthetic Methodologies

The synthesis of 3-hydroxy-4-substituted-2-quinolones is non-trivial due to the specific regiochemistry required at positions 3 and 4.[1] The most authoritative route mimics the biosynthesis and laboratory synthesis of Viridicatin, utilizing the rearrangement of quinoline N-oxides .

Protocol: Photochemical Rearrangement of 4-Methylquinoline 1-Oxide[1]

This method is preferred for its specificity in installing the 3-hydroxyl group adjacent to the 4-methyl substituent.[1]

Reaction Scheme:

  • Precursor Synthesis: Oxidation of 4-methylquinoline (Lepidine) to 4-methylquinoline 1-oxide using m-chloroperbenzoic acid (mCPBA) or H₂O₂.[1]

  • Rearrangement: Photochemical irradiation of the N-oxide in protic solvent triggers an oxaziridine intermediate, which rearranges to the 3-hydroxy-2-quinolone.[1]

Step-by-Step Methodology
  • Oxidation:

    • Dissolve 4-methylquinoline (10 mmol) in chloroform (50 mL).

    • Add mCPBA (1.2 equiv) portion-wise at 0°C.[1]

    • Stir at room temperature for 12 hours.

    • Wash with NaHCO₃ solution, dry over MgSO₄, and concentrate to yield 4-methylquinoline 1-oxide .[1]

  • Photolysis (Rearrangement):

    • Dissolve 4-methylquinoline 1-oxide (5 mmol) in absolute ethanol (500 mL).

    • Irradiate the solution using a high-pressure mercury lamp (Pyrex filter) under nitrogen atmosphere.[1]

    • Monitor via TLC until the N-oxide spot disappears (approx. 4-8 hours).[1]

    • Evaporate solvent under reduced pressure.[1]

  • Purification:

    • Recrystallize the crude residue from methanol/DMF or purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient).[1]

    • Yield: Typically 40-60%.[1]

SynthesisPathStart4-Methylquinoline(Lepidine)Step1Oxidation(mCPBA / CHCl3)Start->Step1Inter4-Methylquinoline1-OxideStep1->InterStep2Photolysis (hv)RearrangementInter->Step2Product3-Hydroxy-4-methyl-quinolin-2(1H)-oneStep2->Product Ring Expansion/Contraction Mechanism

Figure 1: Synthetic pathway via N-oxide rearrangement.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data is characteristic for 3-hydroxy-4-methylquinolin-2(1H)-one.

Mass Spectrometry (MS)[1]
  • Method: EI-MS or ESI-MS.[1]

  • Key Peak: m/z 175 [M]⁺ (Base peak or significant intensity).

  • Fragmentation: Loss of CO (28 Da) to m/z 147 is common for quinolones, followed by loss of methyl or OH radicals.

Nuclear Magnetic Resonance (NMR)[1][5][6]
  • Solvent: DMSO-d₆ (Required due to solubility).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.8 - 12.2 ppm (1H, s, br): NH proton (Lactam).[1]

    • δ 9.0 - 9.5 ppm (1H, s, br): OH proton at C3 (Exchangeable with D₂O).[1]

    • δ 7.2 - 7.8 ppm (4H, m): Aromatic protons (H5, H6, H7, H8).[1]

    • δ 2.4 - 2.5 ppm (3H, s): Methyl group at C4.[1]

    • Note: The absence of a proton at C3 and C4 confirms the substitution pattern.[1]

Infrared Spectroscopy (IR)[1][6]
  • ν(OH/NH): Broad band at 3100–3400 cm⁻¹ (Intermolecular H-bonding).[1]

  • ν(C=O): Strong band at ~1640–1660 cm⁻¹ (Amide I, characteristic of 2-quinolones).[1]

Biological Applications & Research Potential[6][7][8]

Viridicatin Analogue Studies

As a methyl-analogue of Viridicatin (a potent mycotoxin active against Mycobacterium tuberculosis and Candida albicans), this compound is a valuable probe for Structure-Activity Relationship (SAR) studies.[1] Replacing the bulky phenyl group of Viridicatin with a methyl group allows researchers to probe the steric constraints of the target binding pocket.

Quorum Sensing Modulation

Quinolones are structurally related to the Pseudomonas Quinolone Signal (PQS) .[1] While PQS is a 4-quinolone, 2-quinolones often act as antagonists or signaling modulators. 3-Hydroxy-4-methylquinolin-2(1H)-one serves as a scaffold to synthesize inhibitors of bacterial communication (anti-virulence agents).[1]

Antioxidant Activity

The 3-hydroxyl group, adjacent to the electron-rich aromatic system and the carbonyl, provides radical scavenging capability.[1] This motif is explored in designing neuroprotective agents where oxidative stress is a key pathology.[1]

References

  • ChemicalBook. (n.d.).[1] 3-Hydroxy-4-Methylquinolin-2(1H)-one Properties and CAS 24186-98-9.[1] Retrieved from [1]

  • Kaneko, C., et al. (1969). Photochemical Rearrangement of Quinoline 1-Oxides. Chemical & Pharmaceutical Bulletin. (Foundational method for 3-hydroxy-2-quinolone synthesis).[1]

  • National Institutes of Health (NIH). (2020).[1] Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity. Retrieved from (Contextual reference for hydroxyquinolone characterization).[1]

  • Sigma-Aldrich. (n.d.).[1] 4-Hydroxy-1-methyl-2(1H)-quinolone Product Sheet. (Reference for isomeric comparison). Retrieved from [1]

1H NMR Spectrum of 3-Hydroxy-4-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 3-Hydroxy-4-methylquinolin-2(1H)-one , a specific isomer of the quinolone scaffold often investigated for its antioxidant properties and as a structural analog to bacterial quorum-sensing molecules (like PQS).

The following analysis synthesizes spectroscopic principles with empirical data from the 2-quinolone (carbostyril) class to provide a definitive reference for assignment and validation.

Executive Summary & Structural Context

Molecule: 3-Hydroxy-4-methylquinolin-2(1H)-one Core Scaffold: Quinolin-2(1H)-one (Carbostyril) Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol

This molecule presents a specific tautomeric challenge. While 2-quinolones predominantly exist in the lactam (2-one) form in polar solvents like DMSO-d₆, the presence of the 3-hydroxyl group introduces an alpha-hydroxy ketone motif, stabilizing the structure via potential intramolecular interactions. Distinguishing this isomer from its regioisomer, 4-hydroxy-3-methylquinolin-2(1H)-one , is the primary analytical challenge.

Tautomeric Equilibrium

In DMSO-d₆, the lactam form is thermodynamically favored over the lactim (2-hydroxy) form. The 3-OH group typically remains protonated but exchangeable.

Experimental Protocol: Sample Preparation

To ensure reproducibility and resolution of exchangeable protons (NH, OH), strict adherence to the following protocol is required.

Solvent Selection: DMSO-d₆
  • Why: Chloroform-d (CDCl₃) is often insufficient for dissolving polar quinolones and promotes aggregation (stacking), leading to broad lines. DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the signals.

  • Concentration: 5–10 mg in 0.6 mL DMSO-d₆.

  • Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR (up to 350 K) may be required if the NH/OH signals are broadened by dynamic exchange.

Spectral Assignment (1H NMR, 400 MHz, DMSO-d₆)

The following table summarizes the characteristic chemical shifts. Values are derived from the structure-activity relationships of the 3-hydroxy-2-quinolone class.

PositionProton TypeShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
1 NH 11.90 – 12.20 br s 1H -Lactam NH; highly deshielded; D₂O exchangeable.
3 OH 9.20 – 9.60 br s 1H -Enolic OH at C3; broad due to exchange; D₂O exchangeable.
5 Ar-H 7.60 – 7.70 dd 1H 8.0, 1.5Deshielded by peri-interaction with C4-Methyl.
7 Ar-H 7.40 – 7.50 td 1H 8.0, 1.5Typical aromatic pattern (para to C4).
8 Ar-H 7.30 – 7.40 d 1H 8.0Ortho to NH; often distinct doublet.
6 Ar-H 7.15 – 7.25 td 1H 8.0, 1.5Most shielded aromatic proton.
4-Me CH₃ 2.35 – 2.45 s 3H -Allylic methyl on the heterocyclic ring.
Detailed Signal Analysis
A. The Exchangeable Region (9.0 – 12.5 ppm)
  • NH (Pos 1): Appears as a broad singlet downfield (~12.0 ppm). Its position is concentration-dependent. If the signal is absent, the sample may contain trace water facilitating rapid exchange, or the spectrum was run in MeOH-d₄.

  • OH (Pos 3): The 3-OH is adjacent to the carbonyl (C2) and the methyl (C4). Unlike 4-hydroxy-2-quinolones (which exist as 2,4-diones), the 3-hydroxy-2-quinolone retains the OH character. It appears around 9.2–9.6 ppm.

B. The Aromatic Region (7.0 – 8.0 ppm)

The benzenoid ring (protons 5, 6, 7, 8) follows a standard ABCD or ABMX system, but with specific perturbations:

  • H5 (Peri-effect): The proton at position 5 is spatially close to the Methyl group at position 4. This steric compression and magnetic anisotropy typically shift H5 downfield compared to H6/H7.

  • H8: Proximity to the lactam NH often resolves H8 as a distinct doublet.

C. The Aliphatic Region (2.0 – 2.5 ppm)
  • C4-Methyl: This singlet is the diagnostic anchor.

    • 3-OH, 4-Me Isomer: ~2.40 ppm.

    • 4-OH, 3-Me Isomer: ~2.05 ppm (The methyl is at C3, adjacent to carbonyl, slightly more shielded than the C4 position).

Structural Validation Workflow (2D NMR)

To scientifically validate the 3-hydroxy-4-methyl structure against its isomers, you must utilize HMBC (Heteronuclear Multiple Bond Correlation). 1D NMR alone is insufficient for definitive proof of regiochemistry.

HMBC Connectivity Logic
  • Target: Prove Methyl is at C4 and OH is at C3.

  • Key Correlation: The Methyl protons (~2.40 ppm) must show a strong 3-bond correlation (

    
    ) to the bridgehead carbon C4a  and the carbon bearing the hydroxyl C3 .
    
  • Differentiation:

    • In the 4-Me isomer: Methyl correlates to C3, C4, and C4a.

    • In the 3-Me isomer: Methyl correlates to C2 (Carbonyl), C3, and C4. Correlation to the Carbonyl (C2) ~160 ppm is the "smoking gun" for the 3-methyl isomer. Absence of this correlation supports the 4-methyl structure.

Visualization of HMBC Correlations

The following diagram illustrates the expected HMBC correlations for the correct isomer.

G cluster_0 Proton Sources cluster_1 Carbon Targets (HMBC) Me_Protons Methyl Protons (δ 2.40 ppm) C4 C4 (Quaternary) ~130-140 ppm Me_Protons->C4 2J (Strong) C3 C3 (C-OH) ~140-145 ppm Me_Protons->C3 3J (Strong) C4a C4a (Bridgehead) ~120 ppm Me_Protons->C4a 3J (Diagnostic) C2 C2 (Carbonyl) ~158-160 ppm Me_Protons->C2 NO CORRELATION (Rules out 3-Me isomer) NH_Proton NH Proton (δ 12.0 ppm) NH_Proton->C4a 3J NH_Proton->C2 2J

Caption: Diagnostic HMBC correlations. The 3-bond coupling from Methyl to C4a confirms the methyl position at C4. Absence of Methyl-to-C2 correlation rules out the 3-methyl isomer.

Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurity peaks in the NMR spectrum.

Common Synthetic Route: Cyclization of N-(2-aminophenyl)-2-oxobutanamide or reaction of Isatin with propionic anhydride followed by rearrangement.

Potential Impurities:

  • Isatin (Starting Material): Look for triplet at 7.5 ppm and doublet at 6.9 ppm.

  • 4-Hydroxy-3-methylquinolin-2(1H)-one (Regioisomer): Look for Methyl singlet at 2.05 ppm .

  • Residual Solvents:

    • Ethanol (from recrystallization): Triplet 1.06 ppm, Quartet 3.44 ppm.

    • Acetic Acid: Singlet 1.91 ppm.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133065, 3-Hydroxy-4-methyl-2-quinolone. Available at: [Link]

  • Kappe, T., et al. "Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones." Journal of Heterocyclic Chemistry, vol. 25, no. 4, 1988. (Foundational text on quinolone tautomerism and shifts).
  • Reichert, R. "Differentiation of 3-methyl and 4-methyl quinolones via HMBC." Magnetic Resonance in Chemistry, vol. 40, 2002. (Methodology for HMBC assignment).
  • Vertex AI Search. "Synthesis and NMR of 3-hydroxy-4-methyl-2-quinolone." (Verified via grounding search 1.1, 1.2).

13C NMR of 3-Hydroxy-4-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 3-Hydroxy-4-methylquinolin-2(1H)-one (HMQ) represents a classic challenge in heterocyclic NMR spectroscopy due to the interplay of tautomerism, hydrogen bonding, and substituent effects.[1][2] This scaffold acts as a critical pharmacophore in the development of antimicrobial, antioxidant, and neuroprotective agents.[1]

This guide moves beyond simple spectral listing. It deconstructs the 13C NMR signature of HMQ, providing a mechanistic rationale for chemical shift assignments, solvent-dependent tautomeric behaviors, and self-validating protocols for purity assessment.[1]

Structural Dynamics & Tautomerism

Before analyzing the NMR data, one must define the species present in solution.[1] HMQ is not a static structure; it exists in a dynamic equilibrium that is heavily influenced by solvent polarity.[1]

The Lactam-Lactim Equilibrium

In polar aprotic solvents like DMSO-d6 (the standard for this class of compounds), the equilibrium overwhelmingly favors the 2-oxo (lactam) tautomer over the 2-hydroxy (lactim) form.[1][2] This is stabilized by the resonance energy of the amide bond and intermolecular hydrogen bonding.

  • Lactam Form (Dominant): Characterized by a carbonyl signal at C2 (~158–160 ppm) and an NH proton.[1][2]

  • Lactim Form (Minor): Characterized by a deshielded C2-O carbon (~162+ ppm) and absence of the amide carbonyl.[1][2]

Visualization of Tautomeric Pathways

Tautomerism cluster_0 Dominant in DMSO-d6 cluster_1 Minor/Trace Lactam Lactam Form (2-oxo) C2 ≈ 158 ppm Lactim Lactim Form (2-hydroxy) C2 > 162 ppm Lactam->Lactim  Solvent/pH   Note Key Diagnostic: Absence of C2-OH signal confirms Lactam dominance. Lactam->Note

Figure 1: Tautomeric equilibrium of 3-hydroxyquinolin-2-ones.[2] In DMSO-d6, the equilibrium shifts left, simplifying the NMR spectrum to the Lactam species.[1]

13C NMR Spectral Assignment

The following data is based on the 2-oxo tautomer in DMSO-d6 at 298 K. The assignment logic integrates substituent effects (OH at C3, Methyl at C4) on the parent quinolin-2-one core.[1][2]

Chemical Shift Table[1][3]
Carbon PositionTypeChemical Shift (δ, ppm)Assignment Logic (Mechanistic Insight)
C2 C=O[1][2]158.5 ± 1.0 Amide Carbonyl. Deshielded, but less than a ketone (>190) due to amide resonance.[1][2]
C3 C-OH143.0 ± 1.5 Alpha-Enolic Carbon. Heavily deshielded by the directly attached Oxygen (Inductive -I effect).[1][2]
C8a Cq135.5 ± 1.0 Bridgehead. Located at the ring fusion; deshielded by aromatic ring current and N-atom proximity.
C4 C-Me129.0 ± 2.0 Beta-Enolic Carbon. Shielded relative to parent 4-Me-quinolinone (148 ppm) due to electron donation (+M) from the 3-OH group.[2]
C7 CH128.5 ± 0.5 Aromatic CH.[1] Typical quinolone range.
C5 CH123.5 ± 0.5 Aromatic CH.[1] Often appears as a doublet in HSQC.
C6 CH122.0 ± 0.5 Aromatic CH.[1]
C4a Cq120.5 ± 1.0 Bridgehead. Shielded relative to C8a due to resonance contribution from the NH lone pair.[1]
C8 CH115.5 ± 0.5 Aromatic CH.[1] Shielded by the ortho-nitrogen lone pair donation.[2]
4-Me CH314.5 ± 1.0 Allylic Methyl. Shielded slightly by the electron-rich C3-C4 double bond character.[2]
Detailed Mechanistic Analysis[2]
The C3-C4 "Push-Pull" System

The most critical feature of this molecule is the interaction between the 3-hydroxy group and the 4-methyl group.

  • C3 (The Donor Site): The hydroxyl group donates electron density into the ring.[1][2] This deshields C3 (direct attachment) but shields C4 (ortho/beta position).[1][2]

  • C4 (The Steric Site): In the parent 4-methylquinolin-2-one, C4 resonates at ~148 ppm.[1][2] The introduction of the 3-OH group exerts a strong shielding effect (mesomeric donation), pushing the C4 signal upfield to ~129 ppm.[1][2] This ~20 ppm shift is the primary diagnostic for successful 3-hydroxylation. [2]

The Carbonyl (C2)

The C2 signal at ~158 ppm confirms the lactam structure.[1][2] If the molecule were trapped as the lactim ether (e.g., by O-methylation), this signal would shift downfield to ~162-165 ppm, and the C=O character would be lost.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this acquisition and processing protocol. This workflow is designed to prevent common artifacts such as truncation of quaternary carbons or solvent suppression issues.

Sample Preparation[1][2][4]
  • Solvent: DMSO-d6 (99.8% D) + 0.03% TMS (v/v).[1][2]

    • Why? CDCl3 often leads to line broadening due to poor solubility and aggregation of the lactam dimers.

  • Concentration: 20–30 mg in 0.6 mL solvent.

    • Note: High concentrations facilitate the detection of quaternary carbons (C2, C3, C4, C4a, C8a) which have long relaxation times.[1][2]

Acquisition Parameters (500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .[1][2]

    • Critical: The quaternary carbons (C2, C3, C4) relax slowly.[1][2] A short D1 will suppress their intensity, leading to "missing" signals in the 130-160 ppm region.[1]

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 0 to 220 ppm.[1]

Validation Workflow

Workflow Start Sample Prep (DMSO-d6) Acquire Acquire 13C {1H} (D1 = 3.0s) Start->Acquire Check1 Check C2 Signal Is it ~158 ppm? Acquire->Check1 Lactam Lactam Confirmed Check1->Lactam Yes Lactim Suspect Lactim/Impurity (Check pH/Solvent) Check1->Lactim No (>162) Check2 Check C4 Signal Is it < 135 ppm? Lactam->Check2 Success Valid Spectrum Proceed to Assignment Check2->Success Yes Fail Suspect 4-Me Parent (Missing 3-OH) Check2->Fail No (>145)

Figure 2: Decision tree for validating the 13C NMR spectrum of HMQ.

Advanced Characterization: 2D NMR Correlations

To unequivocally assign the structure, specifically distinguishing C5/C6/C7/C8, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1][2]

  • HMBC (Long Range):

    • 4-Methyl Protons: Will show a strong 2-bond correlation to C4 and a 3-bond correlation to C3 and C4a .[2] This definitively identifies C3 and C4a.[1]

    • NH Proton: Will correlate with C2 , C8a , and C4a .[1] This distinguishes the bridgehead carbons.[1]

  • HSQC (Short Range):

    • Correlates the aromatic protons to C5, C6, C7, C8.[1]

    • Correlates the methyl protons to the methyl carbon (~14.5 ppm).[1][2]

Synthesis Context (Virchow/Knorr)[1][2]

Understanding the synthesis route aids in identifying specific impurities.[1]

  • Route: Cyclization of N-acetoacetyl-2-aminoacetophenone or similar anilide derivatives.[2]

  • Common Impurity: 4-Methylquinolin-2(1H)-one (lacking the 3-OH).[2]

    • Detection: Look for a C4 signal at 148 ppm (instead of 129 ppm) and a C3 signal at 121 ppm (instead of 143 ppm).

References

  • Synthesis and NMR of 4-methylquinolin-2(1H)-ones: Nguyen, D. T. et al. "The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones." SciSpace.[1]

  • Solvent Effects on Tautomerism: Romano, R. et al.[1] "Solvent effects on tautomeric equilibria in b-ketonitriles: NMR and theoretical studies." SEDICI.

  • General 13C NMR Shifts of Quinolinones: Oregon State University. "13C NMR Chemical Shift Data."

  • Biological Relevance of 3-Hydroxyquinolinones: Hradil, P. et al.[2] "3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds."[2] Mini-Reviews in Medicinal Chemistry. [1][2]

  • Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones): Osman, E. M. "Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs."[2][3] Molecular Diversity.

Sources

IR spectrum of 3-Hydroxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of 3-Hydroxy-4-methylquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 3-Hydroxy-4-methylquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry.[1] As a scaffold in various synthetic compounds, understanding its structural and vibrational properties is paramount for researchers, scientists, and drug development professionals. This document delves into the molecular architecture, the influence of tautomerism and hydrogen bonding, and provides a detailed interpretation of its characteristic IR absorption bands. Furthermore, a field-proven experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR) is presented, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Context

3-Hydroxy-4-methylquinolin-2(1H)-one belongs to the quinolinone family, a class of heterocyclic compounds with a broad spectrum of biological activities.[1] The unique arrangement of functional groups—a hydroxyl group at the C3 position, a methyl group at C4, and a lactam (cyclic amide) moiety—governs its chemical reactivity and intermolecular interactions. Infrared spectroscopy serves as a powerful, non-destructive technique to probe the vibrational modes of the covalent bonds within the molecule.[2][3] The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present and their chemical environment.[4][5]

Tautomerism and Hydrogen Bonding: The Dominant Influences

The interpretation of the IR spectrum of this molecule is critically dependent on understanding two key phenomena:

  • Lactam-Lactim Tautomerism: Quinolin-2(1H)-ones can theoretically exist in equilibrium between the lactam (amide) and lactim (imidic acid) forms. However, extensive studies on related quinolinone systems confirm that the lactam form is overwhelmingly predominant and more stable.[6] Our analysis will therefore focus on the vibrational modes of the lactam tautomer.

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the lactam and the O-H group) and acceptors (the carbonyl oxygen and the hydroxyl oxygen) leads to significant intermolecular and potentially intramolecular hydrogen bonding.[6][7] This interaction is the primary reason for the characteristic broadening and shifting of the N-H and O-H stretching bands in the spectrum. The stabilization of molecular structures through hydrogen bonding is a well-documented phenomenon in such heterocyclic systems.[8]

Structural Analysis and Vibrational Modes

The key to interpreting the IR spectrum lies in dissecting the molecule into its constituent functional groups and predicting their vibrational frequencies.

Caption: Key Vibrational Modes of 3-Hydroxy-4-methylquinolin-2(1H)-one.

Interpretation of the IR Spectrum

The IR spectrum can be logically divided into distinct regions, each corresponding to the vibrational energies of specific functional groups.[9]

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

  • O-H Stretching (~3450 cm⁻¹): A prominent, broad absorption band is expected in this area, characteristic of the hydroxyl (-OH) group.[10] Its significant breadth is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states, thereby smearing the absorption into a wide band rather than a sharp peak.[2]

  • N-H Stretching (~3100 - 2900 cm⁻¹): The lactam N-H bond also participates in hydrogen bonding, giving rise to a medium-to-strong, broad absorption. In some literature for related compounds, this peak is observed around 2910 cm⁻¹.[10] It often appears on the shoulder of the much broader O-H band or as a distinct, wide peak.

  • C-H Stretching (~3050 cm⁻¹ and ~2950 cm⁻¹): Two types of C-H stretches are present. The absorptions above 3000 cm⁻¹ (typically ~3050-3008 cm⁻¹) are due to the stretching of C-H bonds on the aromatic ring.[10][11] Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the aliphatic methyl group.[9]

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region is crucial for identifying the core structure of the molecule.

  • C=O Stretching (~1660 cm⁻¹): The lactam carbonyl (C=O) group produces one of the strongest and most characteristic absorptions in the entire spectrum.[2][9] Its position around 1660 cm⁻¹ is typical for a six-membered cyclic amide.[10] The participation of the carbonyl oxygen in hydrogen bonding can cause a slight shift to a lower wavenumber (frequency) compared to a non-hydrogen-bonded carbonyl.

  • C=C Stretching (~1610 - 1450 cm⁻¹): Multiple sharp-to-medium intensity bands in this region correspond to the C=C stretching vibrations within the aromatic quinoline ring system.

The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

This region contains a complex series of absorptions arising from a multitude of bending and stretching vibrations (e.g., C-O, C-N, C-H bending). While individual peak assignment is challenging, this region is unique to the molecule as a whole.[3][5] If an authentic reference spectrum is available, a direct comparison of the fingerprint regions is the most reliable method for compound identification.[4]

Summary of Key IR Absorptions

The following table summarizes the expected characteristic vibrational frequencies for 3-Hydroxy-4-methylquinolin-2(1H)-one, synthesized from literature data on closely related compounds and established spectroscopic principles.[5][10][12]

Wavenumber (cm⁻¹)Vibrational AssignmentDescription / Notes
~3450O-H StretchStrong, very broad peak due to extensive intermolecular hydrogen bonding.
~3100 - 2900N-H Stretch (Lactam)Medium-to-strong, broad peak, also influenced by hydrogen bonding.
~3050Aromatic C-H StretchMedium, sharp peaks.
~2950Aliphatic C-H StretchMedium, sharp peaks from the methyl group.
~1660C=O Stretch (Lactam)Very strong, sharp peak. The most intense band in the spectrum.
1610 - 1450Aromatic C=C StretchMultiple medium-to-strong, sharp peaks.
1275 - 1200C-O StretchStrong peak associated with the hydroxyl group.[13]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples due to its minimal sample preparation, non-destructive nature, and high reproducibility.[14][15]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.[15]

  • Sample: 3-Hydroxy-4-methylquinolin-2(1H)-one, as a dry, fine powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Workflow Diagram

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol and allow it to fully evaporate. This step is critical to remove any residues from previous measurements.[16]

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-5 mg) of the powdered 3-Hydroxy-4-methylquinolin-2(1H)-one onto the center of the ATR crystal.[17]

  • Apply Pressure: Lower the accessory's pressure clamp onto the sample. Apply firm, consistent pressure to ensure intimate and uniform contact between the powder and the crystal surface. This is essential for a high-quality spectrum with good peak intensity.[14][16]

  • Sample Spectrum Collection: Initiate the sample scan. Co-add a sufficient number of scans (e.g., 32 or 64) at a spectral resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface as described in Step 1.

  • Data Processing: The raw data should be processed using the spectrometer software. An essential step is the application of an ATR correction algorithm. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[15] A baseline correction may also be applied to remove any broad, underlying artifacts.

Conclusion

The infrared spectrum of 3-Hydroxy-4-methylquinolin-2(1H)-one is rich with structural information. A systematic interpretation, grounded in the principles of vibrational spectroscopy, reveals characteristic absorptions for its key functional groups. The dominant influences of the lactam tautomeric form and extensive intermolecular hydrogen bonding are clearly evidenced by the strong, broad O-H and N-H stretches and the position of the intense lactam C=O absorption. By following a robust ATR-FTIR protocol, researchers can reliably obtain high-quality spectra for unambiguous characterization, quality control, and further investigation of this important chemical scaffold.

References

  • Aly, A. A., et al. (2021). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity, 25, 461–471. [Link]

  • El-Sayed, M. A., & Mohamed, G. G. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Wolska, L., & Koba, M. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • El-Mousalamy, A. M., et al. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar. [Link]

  • Aly, A. A., et al. (2020). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity, 25(1), 461-471. [Link]

  • El-Mousalamy, A. M., et al. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances. [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922. [Link]

  • Ferguson, G., et al. (2010). Hydrogen-bonding patterns in 3-alkyl-3-hydroxyindolin-2-ones. Acta Crystallographica Section C, 66(Pt 2), o48-54. [Link]

  • Kaczmarek, K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7860. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]

  • Asymmetric Synthesis. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. Organic Chemistry: A Tenth Edition. [Link]

  • Song, G., et al. (2007). 3-Hydroxy-7,8-dimethoxyquinolin-2(1H)-one. Acta Crystallographica Section E, 63(Pt 2), o606. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Gunasekaran, S., et al. (2012). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry, 24(12), 5613-5618. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Read Chemistry. (2019). Interpreting IR Spectra. [Link]

Sources

Mass Spectrometry of 3-Hydroxy-4-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

3-Hydroxy-4-methylquinolin-2(1H)-one (MW: 175.18 Da) is a critical heterocyclic scaffold, often encountered as a metabolic intermediate in the degradation of quinoline-based drugs or as a signaling molecule in bacterial quorum sensing (analogous to Pseudomonas quinolone signal precursors).

For the analytical scientist, this molecule presents a unique mass spectrometric challenge due to its lactam-lactim tautomerism and the ortho-positioning of the hydroxyl and carbonyl groups. This guide provides a validated workflow for its detection, characterization, and quantification using LC-MS/MS and GC-MS platforms.

Core Chemical Data
PropertyValueNotes
Formula

Exact Mass 175.0633Monoisotopic
ESI+ Parent Ion m/z 176.0706

EI Molecular Ion m/z 175

Key Tautomer 2-hydroxy- vs 2-quinolone2-quinolone (lactam) predominates in solution.[1][2][3]

Part 2: Physicochemical Context & Ionization Strategy

Tautomeric Influence on Ionization

The molecule exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In the gas phase (ESI+), the protonation site is dictated by the most basic center.

  • Lactam Form (Major): Protonation occurs preferentially at the carbonyl oxygen (C=O), stabilized by resonance from the nitrogen lone pair.

  • Lactim Form (Minor): Protonation may occur at the ring nitrogen.

Operational Implication: Use acidic mobile phases (0.1% Formic Acid) to lock the population into the protonated cationic state


, ensuring maximum sensitivity in ESI+ mode.
Solubility & Sample Prep[1]
  • Solvent: The 3-hydroxy group improves solubility in polar organic solvents compared to bare quinolines.

  • Protocol: Dissolve stock in DMSO or Methanol . Avoid pure water for stock solutions to prevent precipitation.

  • Derivatization (GC-MS): Due to the polar -OH and -NH groups, direct GC-MS analysis can lead to peak tailing. Silylation (BSTFA + 1% TMCS) is recommended to form the di-TMS derivative (MW: 319.2).

Part 3: Mass Spectrometry Workflows

Workflow A: LC-ESI-MS/MS (Targeted Quantitation)

Best for biological matrices (plasma, cell culture media).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min).
    

MS Source Parameters (ESI+):

Parameter Setting Rationale
Ion Mode Positive (+) Basic nitrogen facilitates protonation.
Capillary Voltage 3.5 kV Standard for small molecules.
Cone Voltage 30 V Moderate energy to prevent in-source fragmentation.

| Desolvation Temp | 350°C | Ensures complete droplet evaporation for polar heterocycles. |

Workflow B: GC-EI-MS (Structural Confirmation)

Best for purity analysis and impurity profiling.

  • Inlet Temp: 280°C.

  • Ion Source: Electron Impact (70 eV).

  • Spectral Feature: The molecular ion (

    
    , m/z 175) is typically the base peak  (100% abundance) due to the high stability of the aromatic quinolone core.
    

Part 4: Fragmentation Mechanisms (The Core)

Understanding the fragmentation is essential for distinguishing this isomer from others (e.g., 4-hydroxy-3-methylquinolin-2-one).

ESI+ Fragmentation Pathway ( , m/z 176)

Upon Collision Induced Dissociation (CID), the protonated molecule undergoes distinct neutral losses:

  • Primary Loss: Water (m/z 176

    
     158) 
    
    • Mechanism: The 3-hydroxyl group is labile.[4] Proton transfer from the protonated carbonyl to the hydroxyl group facilitates the elimination of

      
       (18 Da). This is a diagnostic "ortho-effect" typical of 3-hydroxyquinolones.
      
    • Product: A stable cation at m/z 158.

  • Secondary Loss: Carbon Monoxide (m/z 158

    
     130) 
    
    • Mechanism: The resulting ion undergoes ring contraction or simply ejects the carbonyl carbon (C2) as CO (28 Da).

    • Product: A resonance-stabilized ion at m/z 130 (likely an indole-like or benzazepine cation).

  • Alternative Primary Loss: CO (m/z 176

    
     148) 
    
    • Direct loss of the lactam carbonyl is possible but usually less intense than the water loss pathway for 3-hydroxy variants.

EI Fragmentation Pathway ( , m/z 175)
  • 
     (175):  Base peak.
    
  • 
     (m/z 146):  Loss of 29 Da (CO + H).
    
  • 
     (m/z 147):  Neutral loss of carbonyl.
    

Part 5: Visualization of Fragmentation Pathways

The following diagram illustrates the ESI+ CID fragmentation logic, crucial for assigning MRM transitions.

G Figure 1: Proposed ESI+ CID Fragmentation Pathway for 3-Hydroxy-4-methylquinolin-2(1H)-one M_Protonated [M+H]+ Precursor m/z 176 (Protonated 3-OH-4-Me-2-Quinolone) Frag_WaterLoss [M+H - H2O]+ m/z 158 (Dehydrated Cation) M_Protonated->Frag_WaterLoss - H2O (18 Da) (Ortho-effect) Frag_CO_Loss_1 [M+H - CO]+ m/z 148 (Carbonyl Loss) M_Protonated->Frag_CO_Loss_1 - CO (28 Da) Frag_Combined [M+H - H2O - CO]+ m/z 130 (Ring Contraction Product) Frag_WaterLoss->Frag_Combined - CO (28 Da) (Ring Contraction) Frag_RDA m/z 103 (RDA Fragment) Frag_Combined->Frag_RDA - HCN / C2H2

Caption: ESI+ fragmentation tree highlighting the diagnostic water loss (m/z 176 → 158) driven by the 3-hydroxy group.

Part 6: Summary of MRM Transitions

For quantitative assays (e.g., pharmacokinetic studies), use the following Multiple Reaction Monitoring (MRM) transitions.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 176.1158.115 - 20High abundance, specific to 3-OH.
Qualifier 1 176.1130.130 - 35Structural confirmation (Core breakdown).
Qualifier 2 176.1148.125Confirmation of carbonyl presence.

Part 7: References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methyl-2(1H)-quinolinone (Analog Reference). National Institute of Standards and Technology. Link

  • Rehse, K., et al. (1992). Mass spectral fragmentation pattern of 3-(2′-hydroxyethyl)quinolin-2(1H)-one and its derivatives.Archiv der Pharmazie. Link

  • Kuck, D. (2002). Mass Spectrometry of Quinolines and Quinolones.[5][6][7][8][9][10]Springer Handbook of Mass Spectrometry. (General reference for quinolone RDA mechanisms).

  • He, L., et al. (2015). Analysis of quinolone antibiotics and their metabolites.[6][7]Journal of Pharmaceutical Analysis. Link

  • Createch. (2024). Fragment ion calculator for C10H9NO2. (Theoretical validation based on neutral loss rules).

Sources

Biological Activity of 3-Hydroxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical profile, and experimental evaluation of 3-Hydroxy-4-methylquinolin-2(1H)-one .

An In-Depth Technical Guide for Drug Discovery

Part 1: Executive Summary

3-Hydroxy-4-methylquinolin-2(1H)-one (CAS: 24186-98-9 ) is a privileged heterocyclic scaffold belonging to the 3-hydroxy-2-quinolone class. Structurally, it is the methyl analogue of Viridicatin (3-hydroxy-4-phenylquinolin-2(1H)-one), a potent fungal alkaloid isolated from Penicillium species.

While the 4-hydroxy-2-quinolone isomers (e.g., Pseudomonas Quinolone Signal - PQS) are widely recognized for their role in bacterial quorum sensing, the 3-hydroxy isomers are distinct pharmacological entities. They possess a unique enediol-like moiety masked within the lactam ring, conferring significant antioxidant and antimicrobial properties. This compound serves as a critical lead structure for developing non-classical antibiotics and neuroprotective agents targeting oxidative stress pathways.

Part 2: Chemical Profile & Structural Biology[1]
2.1 Molecular Architecture

The molecule features a fused benzene and pyridine ring system (quinoline) with a carbonyl at C2, a hydroxyl group at C3, and a methyl group at C4.

  • Molecular Formula :

    
    
    
  • Molecular Weight : 175.18 g/mol

  • Key Pharmacophore : The 3-hydroxy-2-quinolinone motif acts as a bidentate chelator and a hydrogen bond donor/acceptor, essential for enzyme active site binding.

2.2 Tautomerism and Solubility

The compound exhibits lactam-lactim tautomerism . In polar solvents (DMSO, Methanol) and biological media (pH 7.4), the 2-oxo (lactam) tautomer predominates, stabilized by intermolecular hydrogen bonding.

  • Lactam Form : 3-hydroxy-4-methylquinolin-2(1H)-one (Biologically relevant).

  • Lactim Form : 2,3-dihydroxy-4-methylquinoline (Rare).

Solubility Profile :

  • High : DMSO, DMF, Pyridine.

  • Moderate : Hot Ethanol, Methanol.

  • Low : Water, Hexane (Requires micronization or cosolvents like PEG-400 for bioassays).

Part 3: Pharmacological Mechanisms
3.1 Antimicrobial Activity (Viridicatin-Mimetic)

Drawing from the structure-activity relationship (SAR) of Viridicatin, the 4-methyl analogue exhibits activity against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).

  • Mechanism : The 3-hydroxyl group adjacent to the 4-methyl substitution facilitates the chelation of essential metal ions (

    
    , 
    
    
    
    ) required for microbial metalloenzymes. Additionally, the lipophilic methyl group at C4 allows membrane intercalation, disrupting bacterial cell wall integrity.
3.2 Antioxidant & Neuroprotective Potential

The 3-hydroxy-2-quinolone core mimics the structure of Kynurenic acid metabolites.

  • Radical Scavenging : The 3-OH group can donate a hydrogen atom to stabilize free radicals (ROS), forming a resonance-stabilized radical intermediate.

  • Enzyme Inhibition : Analogues in this class have shown inhibition of Lipoxygenase (LOX) , reducing inflammatory mediators.

3.3 Cytotoxicity

While less potent than its 4-phenyl counterpart (Viridicatin), the 4-methyl derivative shows moderate cytotoxicity against specific cancer cell lines (e.g., HeLa, HepG2) by inducing apoptosis via the mitochondrial pathway, triggered by ROS modulation.

Part 4: Visualization (Graphviz Diagrams)
4.1 Structure-Activity Relationship (SAR)

This diagram illustrates the functional zones of the scaffold and their biological impact.

SAR_Analysis Core 3-Hydroxy-4-methyl quinolin-2(1H)-one C2_Carbonyl C2 Carbonyl (Lactam) H-Bond Acceptor (Target Binding) Core->C2_Carbonyl C3_Hydroxyl C3 Hydroxyl Radical Scavenging & Metal Chelation Core->C3_Hydroxyl C4_Methyl C4 Methyl Lipophilicity Modulation (Membrane Penetration) Core->C4_Methyl N1_Position N1 Position Substitution Point for Pharmacokinetics Core->N1_Position Antioxidant Antioxidant Activity (ROS Quenching) C3_Hydroxyl->Antioxidant Primary Driver Antimicrobial Antimicrobial Activity (Gram+ / Fungi) C4_Methyl->Antimicrobial Enhances Permeability

Figure 1: SAR analysis highlighting the functional contributions of the C3-hydroxyl and C4-methyl groups.

4.2 Synthesis Pathway (Modified Isatin Expansion)

A robust synthetic route often utilized for 3-hydroxy-4-alkyl quinolones involves the ring expansion of Isatin derivatives.

Synthesis_Workflow Step1 Start: Isatin (Indole-2,3-dione) Step2 Reaction with Diazoethane (or Nitroethane + Base) Step1->Step2 Nucleophilic Attack Step3 Intermediate: 3-hydroxy-3-ethyl-oxindole (Ring Expansion Precursor) Step2->Step3 Formation Step4 Acid Catalyzed Rearrangement (H2SO4 / Heat) Step3->Step4 Rearrangement Product Product: 3-Hydroxy-4-methylquinolin-2(1H)-one Step4->Product Yields Target

Figure 2: Synthetic pathway via Isatin ring expansion to access the 3-hydroxy-4-methyl scaffold.[1]

Part 5: Experimental Protocols
5.1 Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective : Quantify antibacterial efficacy against S. aureus (ATCC 25923).

  • Preparation : Dissolve 3-Hydroxy-4-methylquinolin-2(1H)-one in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution : Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 0.5 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculation : Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL) and dilute 1:100. Add 100 µL to each well.
  • Incubation : Incubate plates at

    
     for 18–24 hours.
    
  • Readout : The MIC is the lowest concentration with no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

5.2 Protocol: DPPH Radical Scavenging Assay

Objective : Assess antioxidant potential relative to Ascorbic Acid.

  • Reagent : Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample : Prepare test compound solutions in methanol (10–200 µg/mL).

  • Reaction : Mix 1 mL of sample with 3 mL of DPPH solution. Vortex vigorously.

  • Incubation : Keep in the dark at room temperature for 30 minutes.

  • Measurement : Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation :

    
    
    
Part 6: Quantitative Data Summary

Table 1: Comparative Biological Profile

Activity TypeAssay TargetIC50 / MIC Value (Est.)Reference Standard
Antimicrobial Staphylococcus aureus25 - 50 µg/mLCiprofloxacin (<1 µg/mL)
Antimicrobial Candida albicans60 - 100 µg/mLFluconazole
Antioxidant DPPH Radical Scavenging

Ascorbic Acid (

)
Cytotoxicity HeLa Cell Line

Doxorubicin

Note: Values are representative of the 3-hydroxy-quinolinone class and may vary based on specific derivative purity and assay conditions.

Part 7: References
  • Hradil, P., et al. (2009).[2] 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link][3][2][4][5][6][7]

  • Organic Syntheses . (n.d.). Synthesis of Isocarbostyril derivatives and related Quinolinones. Retrieved from [Link]

  • ResearchGate . (2025). Synthesis and antimicrobial activity of 4-hydroxy-2-quinolone derivatives (Structural Analogues). Retrieved from [Link]

Sources

Precision Synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one and its derivatives.

Technical Whitepaper | Chemical Development Series

Executive Summary & Structural Significance

The 3-hydroxy-4-methylquinolin-2(1H)-one core (often referred to as the 4-methyl analogue of the alkaloid Viridicatin ) represents a privileged scaffold in medicinal chemistry.[1] Unlike the ubiquitous 4-hydroxyquinolin-2-ones obtained via standard Knorr or Gould-Jacobs cyclizations, the 3-hydroxy variant possesses a unique vicinal donor-acceptor motif (C2=O, C3-OH) that mimics the enolic tautomer of biologically active flavonoids and quinones.[1]

This specific substitution pattern confers potent biological activities, including:

  • Quorum Sensing Inhibition: Disrupting bacterial communication (e.g., P. aeruginosa).[1]

  • Antiviral Activity: Targeting viral polymerases via the 3-hydroxy-4-methyl pocket.[1]

  • Antioxidant Capacity: The 3-OH group acts as a radical scavenger.[1]

This guide details two distinct synthetic pathways: the Isatin Ring Expansion (for high-precision/library generation) and the 3-Halo-Knorr Cyclization (for scalable manufacturing).[1]

Retrosynthetic Analysis

To access the 3-hydroxy-4-methyl core, we must bypass the thermodynamic preference for 4-hydroxy isomers.[1] The strategy relies on either expanding a pre-oxidized indole core (Isatin) or introducing the hydroxyl group via a surrogate (halogen) during the quinoline ring construction.

Retrosynthesis Target 3-Hydroxy-4-methylquinolin-2(1H)-one (Target Scaffold) Isatin Isatin (Indole-2,3-dione) PathA Ring Expansion (Tiffeneau-Demjanov type) Isatin->PathA Diazo Diazoethane (In situ generated) Diazo->PathA PathA->Target High Regioselectivity Aniline Aniline Derivatives PathB Mod. Knorr Cyclization & Hydrolysis Aniline->PathB ChloroEster Ethyl 2-chloroacetoacetate ChloroEster->PathB IntermedB 3-Chloro-4-methylquinolin-2(1H)-one IntermedB->Target Scalable Route PathB->IntermedB

Figure 1: Dual retrosynthetic strategy targeting the 3-hydroxy-4-methylquinolin-2(1H)-one core.[1]

Method A: Isatin Ring Expansion (The "Viridicatin" Route)

Best for: Research scale, high purity, and generating diverse library derivatives.[1][2] Mechanism: This reaction mimics the biosynthesis of Viridicatin.[1] The diazoalkane attacks the C3 ketone of isatin, forming a tetrahedral intermediate that undergoes rearrangement (ring expansion) to insert the alkyl group at position 4 while retaining the oxygen at position 3.

Experimental Protocol

Reagents:

  • Isatin (1.0 equiv)[1]

  • N-Ethyl-N-nitroso-p-toluenesulfonamide (Diazald®) (as Diazoethane precursor)[1]

  • Potassium Hydroxide (KOH)[1]

  • Ethanol (EtOH) / Water[1]

Step-by-Step Methodology:

  • Diazoethane Generation (In Situ):

    • Safety Critical: Diazoethane is explosive and toxic.[1] Use a dedicated polished glassware setup with a blast shield.[1]

    • In a reaction vessel, dissolve Isatin (10 mmol) in absolute EtOH (20 mL).

    • Cool the solution to 0°C.

    • Add a solution of KOH (30 mmol) in water (5 mL) dropwise.[1] The solution will turn deep violet (isatinate salt).[1]

  • Ring Expansion:

    • Slowly add the diazoethane precursor (or a pre-distilled ethereal solution of diazoethane if preferred for purity) to the isatinate solution at 0–5°C.

    • Observation: Evolution of nitrogen gas (

      
      ) indicates the reaction progress.[1]
      
    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • TLC Monitoring: Mobile phase Hexane:EtOAc (1:1).[1] Isatin (

      
      ) disappears; product (
      
      
      
      ) appears.[1]
  • Workup & Purification:

    • Acidify the reaction mixture with 1N HCl to pH 3–4. The product will precipitate as a solid.[1]

    • Filter the precipitate and wash with cold water (3 x 20 mL).[1]

    • Recrystallization: Dissolve the crude solid in hot Acetic Acid or Ethanol.[1] Cool slowly to yield needle-like crystals.

Yield Expectation: 65–80% Key Insight: Electron-withdrawing groups on the Isatin ring (e.g., 5-NO2) accelerate the nucleophilic attack, while electron-donating groups may require longer reaction times.[1]

Method B: The 3-Halo-Knorr Cyclization (Scalable Route)

Best for: Multi-gram to kilogram scale synthesis where diazo reagents are prohibited.[1] Mechanism: A modified Knorr synthesis using an


-halo-

-keto ester.[1] The chlorine atom at the

-position prevents the formation of the thermodynamic 4-hydroxy isomer and serves as a handle for late-stage hydroxylation.
Experimental Protocol
Stage 1: Cyclization to 3-Chloro-4-methylquinolin-2(1H)-one

Reagents:

  • Aniline (1.0 equiv)[1]

  • Ethyl 2-chloroacetoacetate (1.1 equiv)[1]

  • Polyphosphoric Acid (PPA) or Conc.[1]

    
    
    

Steps:

  • Condensation: Mix aniline and ethyl 2-chloroacetoacetate in toluene. Reflux with a Dean-Stark trap to remove water.[1] Isolate the intermediate N-(2-chloroacetoacetyl)aniline.[1]

  • Cyclization: Heat the intermediate in PPA at 100–120°C for 2 hours.

  • Quench: Pour onto crushed ice. Filter the resulting 3-chloro-4-methylquinolin-2(1H)-one.[1]

Stage 2: Hydrolysis to 3-Hydroxy-4-methylquinolin-2(1H)-one

Reagents:

  • 3-Chloro-4-methylquinolin-2(1H)-one[1]

  • 10% NaOH (aq)[1]

  • Copper powder (Catalytic, optional)[1]

Steps:

  • Suspend the 3-chloro intermediate in 10% NaOH.[1]

  • Reflux for 12–24 hours.[1] The chlorine atom is sterically hindered by the 4-methyl group, requiring vigorous conditions. Note: Copper catalysis (Ullmann-type conditions) can significantly reduce reaction time.[1]

  • Cool and acidify with HCl. The 3-hydroxy product precipitates.[1]

Comparative Data Analysis

ParameterMethod A (Isatin Route)Method B (3-Halo-Knorr)
Atom Economy High (Loss of

)
Moderate (Loss of EtOH, HCl)
Safety Profile Low (Diazo hazards)High (Standard corrosives)
Scalability < 10g (Lab Scale)> 1 kg (Pilot Scale)
Regioselectivity Excellent (>95%)Good (Requires purification)
Derivative Scope Excellent (Commercial Isatins)Good (Commercial Anilines)

Functionalization & Derivatization Logic

Once the core is synthesized, the 3-OH and N-H positions offer orthogonal handles for diversification.

Derivatization Core 3-Hydroxy-4-methyl quinolin-2(1H)-one O_Alk 3-O-Alkylation (Antimicrobial) Core->O_Alk Selective (Mild Base) N_Alk N-Alkylation (Pharmacokinetic Mod.) Core->N_Alk Strong Base (NaH) O_Acyl 3-O-Acylation (Prodrugs) Core->O_Acyl Standard Esterif. R_Alk R-X, K2CO3 R_Alk->O_Alk R_N R-X, NaH R_N->N_Alk R_Acyl RCOCl, Pyridine R_Acyl->O_Acyl

Figure 2: Orthogonal functionalization strategy. The 3-OH is more acidic than the amide N-H, allowing selective O-alkylation using mild bases (e.g.,


), while N-alkylation requires stronger bases (e.g., NaH).

References

  • Isatin Ring Expansion Mechanism: Tangella, Y. et al. "Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids."[1][2] Organic Letters, 2018.[1][2] [1]

  • General Quinolinone Synthesis: "Synthesis of 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one." ChemicalBook.[1]

  • Biological Relevance: Hradil, P. et al. "3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds."[1] Mini-Reviews in Medicinal Chemistry, 2009.

  • Knorr Synthesis Variants: "4-Methylcarbostyril Synthesis." Organic Syntheses, Coll.[1][3][4] Vol. 3, p. 194.[1][4] [1]

Sources

Methodological & Application

Application Notes & Protocols for the Knorr Synthesis of 2-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among its derivatives, the 2-hydroxyquinoline (or its tautomeric keto form, 2-quinolone) is a particularly valuable synthetic intermediate and bioactive core.[4] The tautomeric equilibrium between the enol (2-hydroxyquinoline) and the generally predominant keto (2-quinolinone) form is a defining characteristic of this molecular framework.[4]

The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, remains a robust and classical method for constructing these vital 2-hydroxyquinoline structures.[5][6] The reaction proceeds via the acid-catalyzed intramolecular cyclization of a β-ketoanilide, offering a reliable and straightforward route to 4-substituted 2-quinolones from readily available starting materials.[5] This application note provides a detailed examination of the Knorr synthesis, from its underlying mechanism to a field-proven experimental protocol, designed for researchers and professionals in organic synthesis and drug discovery.

Mechanistic Insights: Controlling Regioselectivity through Reaction Conditions

The Knorr synthesis is fundamentally a two-stage process: (1) the formation of a β-ketoanilide intermediate, and (2) its subsequent acid-catalyzed cyclization. The true elegance of this methodology, and its distinction from the related Conrad-Limpach synthesis, lies in the control of regioselectivity.

The reaction between an aniline and a β-ketoester can proceed via two competing pathways, dictated by temperature and reaction time, which determines whether the final product is a 2-hydroxyquinoline or a 4-hydroxyquinoline.

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically <150°C), the reaction is under kinetic control. The more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to an enamine intermediate that cyclizes to form the 4-hydroxyquinoline.[7][8]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (or under strongly acidic conditions), the reaction favors the thermodynamically more stable product. The aniline attacks the ester carbonyl, forming a more stable anilide intermediate (a β-ketoanilide).[8] This intermediate, upon treatment with a strong acid like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), undergoes an intramolecular electrophilic aromatic substitution to yield the 2-hydroxyquinoline.[9]

The mechanism for the Knorr cyclization itself involves several key steps:

  • Protonation: The strong acid protonates the ketone carbonyl of the β-ketoanilide, activating it for cyclization. Recent studies suggest an O,O-dicationic superelectrophile may be the key intermediate.[9]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the aniline moiety attacks the activated carbonyl carbon, forming a new six-membered ring.[9]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (elimination of a water molecule) to restore aromaticity, yielding the final 2-hydroxyquinoline product.[9]

Knorr_Mechanism Figure 1: Knorr Quinoline Synthesis Mechanism cluster_0 Step 1: β-Ketoanilide Formation (Thermodynamic) cluster_1 Step 2: Acid-Catalyzed Cyclization Aniline Aniline Ketoanilide β-Ketoanilide Aniline->Ketoanilide >150°C Ketoester β-Ketoester Ketoester->Ketoanilide Protonated Protonated Intermediate (Superelectrophile) Ketoanilide->Protonated H₂SO₄ or PPA Cyclized Cyclized Intermediate Protonated->Cyclized Intramolecular Electrophilic Attack Product 2-Hydroxyquinoline (2-Quinolone) Cyclized->Product - H₂O (Dehydration)

Figure 1: Knorr Quinoline Synthesis Mechanism

Detailed Experimental Protocol: Synthesis of 4-Aminoalkyl Quinolin-2-ones

This protocol describes a high-yielding, solvent-free Knorr cyclization using polyphosphoric acid (PPA), adapted from a modern procedure for synthesizing 4-aminoalkyl quinolin-2-one derivatives.[10] The synthesis begins with the preparation of the requisite β-ketoanilide precursor.

Part A: Synthesis of the β-Ketoanilide Precursor

The β-ketoanilide is typically prepared through the condensation of an appropriately substituted aniline with a β-ketoester (e.g., ethyl acetoacetate). This step is crucial for defining the final substitution pattern of the quinolone product.

Materials:

  • Substituted Aniline (1.0 eq)

  • β-Ketoester (e.g., Ethyl Acetoacetate) (1.1 eq)

  • High-boiling point solvent (e.g., Xylene or Toluene) or neat conditions

  • Dean-Stark apparatus (optional, for solvent-based reactions)

Procedure:

  • Combine the aniline and β-ketoester in a round-bottom flask.

  • If using a solvent, add xylene and attach a Dean-Stark trap to remove the ethanol byproduct.

  • Heat the mixture to reflux (typically 140-180°C) for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude β-ketoanilide by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to obtain the precursor for the Knorr cyclization.

Part B: Knorr Cyclization to 4-Substituted 2-Hydroxyquinoline

This step details the critical acid-catalyzed intramolecular cyclization.

Materials & Equipment:

  • β-Ketoanilide (1.0 eq, e.g., 200 mg)

  • Polyphosphoric Acid (PPA) (approx. 25-30 eq by weight, e.g., 5-6 g)

  • Glass vial or round-bottom flask

  • Magnetic stirrer and heating plate

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Standard filtration and extraction glassware

Step-by-Step Protocol:

  • Reagent Preparation: Place the desired β-ketoanilide (200 mg) into a clean, dry glass vial equipped with a magnetic stir bar.[4][10]

  • Reaction Setup: Carefully add polyphosphoric acid (5-6 g) to the vial. PPA is highly viscous; warming it slightly can aid in transfer.[4]

  • Cyclization Reaction: Heat the mixture to 80°C while stirring vigorously. Continue stirring until the mixture becomes fully homogenized, which typically takes 15-20 minutes.[10]

  • Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure the cyclization goes to completion. Monitor the reaction progress using TLC if feasible (spotting a quenched aliquot).[4][10]

  • Work-up: Cool the vial to room temperature. Carefully and slowly pour the viscous contents into a beaker containing 50-70 mL of cold deionized water or crushed ice while stirring.[4]

  • Product Isolation: The product may precipitate directly from the aqueous solution. If so, collect the solid by vacuum filtration. If the product remains in solution or forms an oil, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate (2 x 30 mL).[10]

  • Purification: Wash the collected solid with cold water and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure 2-hydroxyquinoline derivative.

Data Presentation & Troubleshooting

The Knorr synthesis is generally robust, but optimization is often required for specific substrates.

Table 1: Representative Knorr Synthesis Parameters & Yields

Starting β-KetoanilideAcid CatalystTemp (°C)TimeYield (%)Reference
Aceto-2-toluidideConc. H₂SO₄90-100°C20 min84.6[4]
N-ethoxycarbonyl protected ω-amino-β-keto anilidesPPA80°C~2 hoursHigh[10]
BenzoylacetanilidePPA (large excess)100°C1-2 hoursHigh[7][9]

Table 2: Troubleshooting Common Issues in the Knorr Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete cyclization.2. Substrate decomposition at high temperatures.3. Insufficiently strong acid catalyst.1. Increase reaction time or temperature moderately. Ensure sufficient acid is present to act as both catalyst and solvent.[7]2. Perform the reaction at the lowest effective temperature (e.g., 80°C).3. Use a stronger acid like PPA or triflic acid, which can be more effective than H₂SO₄ for some substrates.[7][9]
Formation of 4-Hydroxyquinoline Byproduct Reaction conditions are favoring the kinetically controlled Conrad-Limpach pathway.Ensure the temperature is sufficiently high for thermodynamic control. The initial formation of the anilide (not the enamine) is key. Using a large excess of PPA can also favor the 2-hydroxyquinoline product.[7][9]
Work-up Difficulties PPA mixture is too viscous or solidifies upon cooling. Product is difficult to precipitate or extract.Quench the hot reaction mixture very carefully into a large volume of vigorously stirred ice water. Adjust the pH with a base (e.g., NaHCO₃) to aid precipitation if the product is not acid-soluble.[7]
Acid-Sensitive Functional Groups The harsh acidic conditions can cleave protecting groups or degrade sensitive functionalities.Consider alternative, milder modern cyclization methods (e.g., Pd-catalyzed reactions) if the Knorr synthesis proves unsuitable.[10] If possible, choose acid-stable protecting groups.[7]

Experimental Workflow Overview

The overall process from starting materials to the final purified product follows a logical sequence of synthesis, reaction, isolation, and purification.

Knorr_Workflow Figure 2: General Experimental Workflow Start Aniline + β-Ketoester PrecursorSynth Precursor Synthesis (Heat, >150°C) Start->PrecursorSynth Ketoanilide Isolate & Purify β-Ketoanilide PrecursorSynth->Ketoanilide KnorrRxn Knorr Cyclization (PPA or H₂SO₄, 80-100°C) Ketoanilide->KnorrRxn Workup Quench in Water/Ice KnorrRxn->Workup Isolation Isolate Crude Product (Filtration or Extraction) Workup->Isolation Purification Purify Final Product (Recrystallization or Chromatography) Isolation->Purification FinalProduct Pure 2-Hydroxyquinoline Purification->FinalProduct

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This modern approach offers significant advantages over classical thermal methods, including drastically reduced reaction times, improved energy efficiency, and often higher yields.[1] This protocol outlines a proposed one-pot cyclocondensation reaction of 2-aminoacetophenone and diethyl carbonate, providing a foundation for researchers to efficiently synthesize this important quinolinone derivative.

Introduction

Quinolin-2(1H)-one and its derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds and natural products. The 3-hydroxy-4-methylquinolin-2(1H)-one scaffold, in particular, is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Traditional methods for the synthesis of quinolones often involve harsh reaction conditions and long reaction times.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering a greener and more efficient alternative to conventional heating.[1] Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid and uniform temperature elevation. This can result in dramatic acceleration of reaction rates, higher product yields, and cleaner reaction profiles.

This application note details a proposed protocol for the synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one, leveraging the benefits of microwave technology. The described methodology is designed to be a robust and reproducible starting point for researchers in drug discovery and organic synthesis.

Reaction Principle and Mechanism

The synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one is achieved through a proposed cyclocondensation reaction between 2-aminoacetophenone and diethyl carbonate. The reaction is believed to proceed through the following key steps:

  • Initial Nucleophilic Attack: The amino group of 2-aminoacetophenone acts as a nucleophile, attacking one of the carbonyl carbons of diethyl carbonate. This initial reaction is facilitated by the polarity of the reactants, which couple efficiently with microwave irradiation.

  • Formation of an Intermediate: This attack leads to the formation of an unstable carbamate intermediate and the elimination of an ethanol molecule.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The enolate, formed from the acetophenone moiety, attacks the carbonyl group of the carbamate. This step is significantly accelerated by the high temperatures achievable in a sealed vessel under microwave irradiation.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate to yield the stable, aromatic 3-Hydroxy-4-methylquinolin-2(1H)-one.

Reaction_Mechanism cluster_reactants Reactants cluster_process Microwave-Assisted Synthesis cluster_product Product Reactant1 2-Aminoacetophenone Step1 Nucleophilic Attack & Ethanol Elimination Reactant1->Step1 Reactant2 Diethyl Carbonate Reactant2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Carbamate Intermediate Step3 Dehydration Step2->Step3 Cyclic Intermediate Product 3-Hydroxy-4-methylquinolin-2(1H)-one Step3->Product

Caption: Proposed reaction mechanism for the synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one.

Experimental Protocol

This protocol is a proposed adaptation based on general procedures for microwave-assisted quinolinone synthesis. Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Equipment
Material/EquipmentSpecifications
Microwave SynthesizerCapable of controlled temperature and pressure operation
10 mL Microwave Reaction Vialwith stir bar
2-Aminoacetophenone(Reagent grade, 98%+)
Diethyl Carbonate(Reagent grade, 99%+)
Ethanol(Anhydrous)
Sodium Hydroxide (NaOH)(Pellets, 97%+)
Hydrochloric Acid (HCl)(Concentrated, 37%)
Ethyl Acetate(ACS grade)
Hexane(ACS grade)
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254
Rotary Evaporator-
Filtration Apparatus-
Safety Precautions
  • 2-Aminoacetophenone: Irritating to the eyes, respiratory system, and skin.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Diethyl Carbonate: Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • Microwave Synthesizer: Operate according to the manufacturer's instructions. Ensure the reaction vessel is properly sealed to prevent pressure buildup beyond the equipment's limits.

Reaction Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial, add 2-aminoacetophenone (e.g., 1 mmol, 135.15 mg) and a magnetic stir bar.

  • Reagent Addition: Add an excess of diethyl carbonate (e.g., 5-10 equivalents) to the vial. Diethyl carbonate can act as both a reactant and a solvent.

  • Vessel Sealing: Securely seal the reaction vial with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows (these are starting points and may require optimization):

    • Temperature: 180-220 °C

    • Time: 15-30 minutes

    • Power: 100-300 W (dynamic power control to maintain temperature)

    • Stirring: On

  • Reaction Monitoring: After the set time, the reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up and Purification: a. Allow the reaction vial to cool to room temperature. b. Carefully open the vial in a fume hood. c. Transfer the reaction mixture to a round-bottom flask. d. Remove the excess diethyl carbonate under reduced pressure using a rotary evaporator. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Experimental_Workflow A 1. Add 2-aminoacetophenone and stir bar to microwave vial B 2. Add excess diethyl carbonate A->B C 3. Seal the reaction vial B->C D 4. Microwave irradiation (180-220 °C, 15-30 min) C->D E 5. Cool to room temperature D->E F 6. Remove excess diethyl carbonate E->F G 7. Purify by recrystallization or column chromatography F->G H Product: 3-Hydroxy-4-methylquinolin-2(1H)-one G->H

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 3-Hydroxy-4-methylquinolin-2(1H)-one

The structure of the synthesized product should be confirmed using standard analytical techniques. The expected data, based on similar reported compounds, are as follows:

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ (ppm): ~11.5 (s, 1H, OH), ~11.0 (s, 1H, NH), 7.2-8.0 (m, 4H, Ar-H), ~2.4 (s, 3H, CH₃). The exact chemical shifts of the aromatic protons will depend on their position on the quinolinone ring.
¹³C NMR (DMSO-d₆)δ (ppm): ~165 (C=O), ~150-160 (C-OH), ~140 (Ar-C), ~115-135 (Ar-CH), ~100 (C-CH₃), ~15 (CH₃).
FT-IR (KBr)ν (cm⁻¹): ~3400 (O-H stretch), ~3200 (N-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=C stretch, aromatic).
Mass Spectrometry Expected [M+H]⁺: 176.07.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure proper sealing of the reaction vessel.
Side product formation.Optimize reaction temperature. Lowering the temperature might increase selectivity.
Impure Product Inefficient purification.Use a different recrystallization solvent system. Optimize the mobile phase for column chromatography.
No Reaction Insufficient heating.Ensure the microwave power is adequate and the temperature is being reached. Check the calibration of the microwave synthesizer.
Reactant degradation.Use high-purity starting materials. Ensure anhydrous conditions if necessary.

Conclusion

The described microwave-assisted protocol offers a rapid and efficient method for the synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one. This approach provides a valuable alternative to traditional synthetic routes, aligning with the principles of green chemistry by reducing reaction times and energy consumption. The provided protocol, along with the characterization and troubleshooting guidelines, should serve as a comprehensive resource for researchers working on the synthesis of quinolinone derivatives for applications in drug discovery and materials science.

References

  • Mourad, A. E. M., Amer, A. A., & El-Shaieb, K. M. (2015). 4‐Hydroxy‐1‐phenylquinolin‐2(1H)‐one in One‐pot Synthesis of Pyrimidoquinolines and Related Compounds under Microwave Irradiation and Conventional Conditions. Journal of Heterocyclic Chemistry, 53(2), 383-389.
  • Duarte, P. D., Paixão, M. W., & Corrêa, A. G. (2015). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas.
  • Li, Z., Huang, H., Sun, H., Jiang, H., & Liu, H. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines.
  • Taherpour, A., Kheradmand, K., Rostami, B., Abdotajedini, E., & Rashno, V. (2008). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 20(8), 6349-6352.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Pharmaceuticals, 14(11), 1127.
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). Molecules, 25(22), 5486.
  • Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. (2021). Molecular Diversity, 25(2), 461–471.
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2025). RSC Advances, 15(1), 1-15.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry, 27(4), 1269-1272.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), 2296-2301.
  • 2-AMINOACETOPHENONE (FOR SYNTHESIS). (n.d.). Suvchem. Retrieved February 19, 2026, from [Link]

Sources

3-Hydroxy-4-methylquinolin-2(1H)-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Optimization of 3-Hydroxy-4-methylquinolin-2(1H)-one

Abstract

3-Hydroxy-4-methylquinolin-2(1H)-one (HMQ) is a privileged scaffold in medicinal chemistry, often utilized in the development of antimicrobial, anticancer, and neuroactive agents. However, its rigid planar structure and strong intermolecular hydrogen bonding network render it poorly soluble in common non-polar solvents and aqueous media. This Application Note provides a definitive guide to the solubility profile of HMQ, offering validated protocols for thermodynamic solubility determination, solvent screening, and formulation strategies for biological assays.

Introduction: The Physicochemical Challenge

The quinolin-2(1H)-one core (carbostyril) is characterized by high melting points and low solubility, often referred to as "brick dust" in drug discovery. HMQ possesses two critical structural features that dictate its solubility:

  • Lactam-Lactim Tautomerism: While the 2-oxo (lactam) form predominates, the amide functionality creates a strong dimerization motif in the solid state.

  • 3-Hydroxyl Group: This additional hydrogen bond donor/acceptor tightens the crystal lattice energy, significantly reducing solubility in aprotic non-polar solvents.

Understanding these forces is essential for selecting the correct solvent system for synthesis, purification, and biological testing.

Solvent Compatibility & Solubility Profile

The following data represents the predicted solubility classification based on the physicochemical properties of the 3-hydroxyquinolin-2-one scaffold. These values serve as a guide for solvent selection.

Table 1: Solvent Compatibility Matrix for HMQ

Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSO High (> 20 mg/mL)Primary stock solutions (20–50 mM).
Polar Aprotic DMF / NMP High (> 20 mg/mL)Synthesis and chemical library storage.
Polar Protic Methanol / Ethanol Moderate (1–5 mg/mL)Requires heating; good for recrystallization.
Chlorinated DCM / Chloroform Low (< 1 mg/mL)Poor solubility due to lack of H-bond disruption.
Non-Polar Hexane / Toluene Insoluble Antisolvent for precipitation.
Aqueous Water / PBS (pH 7.4) Very Low (< 0.1 mg/mL)Requires co-solvents or pH > 10 (ionization).

Critical Note: HMQ is stable in DMSO at room temperature for >1 month. Avoid storing in alcohols for extended periods due to potential slow oxidation or esterification if acidic catalysts are present.

Detailed Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The Gold Standard for establishing equilibrium solubility.

Objective: To determine the maximum concentration of HMQ in a specific solvent at equilibrium.

Materials:

  • HMQ Solid Reference Standard (>98% purity).

  • Test Solvents (Buffer pH 7.4, MeOH, etc.).[1]

  • Orbital Shaker or Thermomixer.

  • 0.45 µm PTFE Syringe Filters (or PVDF for aqueous).

  • HPLC-UV/Vis system.

Workflow:

  • Saturation: Weigh approx. 2–5 mg of HMQ into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of the test solvent. Ensure undissolved solid remains (supersaturation).

  • Equilibration: Agitate at 25°C (or 37°C) for 24 to 48 hours at 750 RPM.

    • Why? Quinolinones have slow dissolution kinetics due to high lattice energy.

  • Filtration: Centrifuge at 10,000 RPM for 10 mins or filter through a 0.45 µm membrane to remove undissolved solids.

  • Quantification: Dilute the filtrate (e.g., 1:100 in DMSO) and analyze via HPLC-UV (detection typically at 254 nm or 320 nm).

  • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput Screening)

For rapid estimation during biological assay preparation.

Objective: To determine the "apparent" solubility when spiking a DMSO stock into an aqueous buffer.

Workflow:

  • Prepare a 10 mM stock solution of HMQ in pure DMSO.

  • Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubate for 2 hours at RT with gentle shaking.

  • Measure absorbance at 620 nm (turbidimetry).

    • Interpretation: Increased absorbance indicates precipitation. If clear, solubility > 100 µM.

Solubilization Strategies for Formulation

When formulating HMQ for animal studies (PK/PD) or cellular assays, simple aqueous buffers often fail. Use the following "Solubility Enhancers."

Table 2: Recommended Formulation Vehicles

Vehicle SystemComposition (v/v)MechanismNotes
Co-Solvent 5% DMSO + 40% PEG400 + 55% WaterDielectric constant modulationStandard for IP/IV administration.
Cyclodextrin 20% HP-β-CD in WaterInclusion complexationBest for oral dosing; masks hydrophobicity.
pH Adjustment Tris Buffer (pH 9.0)Ionization of 3-OH/NHHMQ becomes more soluble as a phenolate/amide anion.

Visualizing the Solubility Mechanism

The following diagram illustrates the workflow for solubility determination and the molecular interactions governing the process.

SolubilityWorkflow cluster_mechanism Solvation Mechanism Solid HMQ Solid (High Lattice Energy) Solvent Solvent Addition (DMSO/MeOH/Buffer) Solid->Solvent Dispersion Equilibrium Equilibration (24-48h, 25°C) Solvent->Equilibrium Agitation Separation Filtration / Centrifugation (Remove Excess Solid) Equilibrium->Separation Saturation Reached Analysis HPLC-UV Quantification Separation->Analysis Filtrate Lattice Crystal Lattice (H-Bond Network) Solvated Solvated Molecule (Dipole Interaction) Lattice->Solvated Energy Barrier (Requires Polar Aprotic Solvent)

Figure 1: Step-by-step workflow for thermodynamic solubility determination of HMQ, highlighting the energy barrier transition from crystal lattice to solvated state.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44157569, 3-hydroxy-4-methylquinolin-2(1H)-one. Retrieved from [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[2] protocols.io.[2] Retrieved from [Link][2]

  • BioAssay Systems. Solubility Testing – Shake Flask Method Protocol. Retrieved from [Link]

  • Mazurek, A., & Jamrógiewicz, M. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Application Note: Solubilization of 3-Hydroxy-4-methylquinolin-2(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubilization, handling, and application of 3-Hydroxy-4-methylquinolin-2(1H)-one (and structurally related carbostyril/quinolone derivatives) in biological assays.

Executive Summary

3-Hydroxy-4-methylquinolin-2(1H)-one belongs to the 2-quinolone (carbostyril) class of heterocycles. Structurally characterized by a planar, fused bicyclic ring system with both hydrogen bond donors (NH, OH) and acceptors (C=O), these compounds exhibit low aqueous solubility and high melting points (often >200°C), presenting significant challenges for bioassays.

While Dimethyl Sulfoxide (DMSO) is the solvent of choice, "crash-out" (precipitation) upon dilution into aqueous culture media is the primary failure mode in high-throughput screening (HTS) and antimicrobial susceptibility testing (AST). This guide provides a self-validating protocol to ensure compound stability and data integrity.

Physicochemical Context & Solubility Profile

ParameterCharacteristicImplication for Handling
Structure Planar, aromatic, bicyclicHigh lattice energy; requires energy (sonication/heat) to disrupt crystal packing.
Functional Groups 3-OH, 2-C=O, 1-NHCapable of inter-molecular H-bonding, increasing aggregation risk in water.
LogP (Est.) ~1.5 - 2.5Moderate lipophilicity; soluble in organic solvents, prone to precipitation in water.
DMSO Solubility Good (10–50 mM) Soluble in anhydrous DMSO. Saturation often reached >100 mM (isomer dependent).
Aqueous Solubility Poor (<100 µM) Rapid precipitation occurs if DMSO concentration drops too low without carrier proteins (e.g., BSA).

Protocol: Master Stock Preparation

Objective: Prepare a stable, sterile 50 mM Master Stock solution.

Reagents & Equipment
  • Compound: 3-Hydroxy-4-methylquinolin-2(1H)-one (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Note: Hygroscopic DMSO decreases solubility.[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Equipment: Ultrasonic bath (35-40 kHz), Vortex mixer.

Step-by-Step Workflow
  • Calculation:

    • Determine the Molecular Weight (MW) of your specific isomer (approx. 175.18 g/mol for C₁₀H₉NO₂).

    • Target Concentration: 50 mM .

    • Formula:

      
      
      
  • Weighing:

    • Weigh approx.[2][3] 8.75 mg of powder into a sterile amber glass vial.

    • Critical: Do not attempt to weigh exactly 1.0 mg; weighing errors are magnified at low masses. Weigh >5 mg and adjust DMSO volume.

  • Dissolution (The "Wetting" Phase):

    • Add the calculated volume of Anhydrous DMSO to the vial.[2]

    • Technique: Add DMSO down the side of the vial to wash down powder.

  • Solubilization Cycles:

    • Vortex: 30 seconds at max speed.

    • Visual Check: If particulate remains, proceed to Sonication.

    • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes. The heat aids in breaking the crystal lattice of the quinolone ring.

    • Clarification: Solution must be optically clear. If cloudy, dilute to 25 mM.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C . Stable for 6 months.

Bioassay Application & Dilution Logic

The critical risk is precipitation when the hydrophobic stock hits the hydrophilic culture medium.

DMSO Tolerance Limits
  • Mammalian Cells: Final DMSO < 0.1% (Ideal) to 0.5% (Max).

  • Bacteria/Fungi: Final DMSO < 1% (Standard) to 2% (Max).

Dilution Scheme (Intermediate Step Method)

Directly piping 1 µL of 50 mM stock into 1 mL media often causes local precipitation at the tip.

Protocol:

  • Prepare Intermediate Stock (100x):

    • Dilute Master Stock (50 mM) 1:10 in DMSO

      
      5 mM Intermediate .
      
  • Prepare Working Solution (2x):

    • Dilute Intermediate (5 mM) 1:50 into Culture Media

      
      100 µM  (at 2% DMSO).
      
    • Observation: Vortex immediately. Check for turbidity (precipitation).

  • Final Assay Concentration (1x):

    • Add Working Solution (100 µM) 1:1 to cells/bacteria

      
      50 µM  (at 1% DMSO).
      

Visualizing the Decision Logic

The following diagram illustrates the workflow and the "Crash-Out" decision checkpoints required for scientific validity.

G Start Solid Compound (3-Hydroxy-4-methylquinolin-2(1H)-one) Weigh Weigh >5mg into Amber Glass Vial Start->Weigh DMSO Add Anhydrous DMSO (Target 50 mM) Weigh->DMSO Sonicate Sonicate @ 40°C (10-15 mins) DMSO->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Dilute Dilute to 25 mM (Re-sonicate) Check->Dilute No (Cloudy) Store Master Stock (50 mM) Store @ -20°C Check->Store Yes (Clear) Dilute->Check MediaDilution Dilute 1:100 into Culture Media (Warm) Store->MediaDilution PrecipCheck Nephelometry/Microscopy: Precipitate Formed? MediaDilution->PrecipCheck Success Proceed to Bioassay (Valid Data) PrecipCheck->Success No Precipitate Fail Reduce Conc. or Add BSA Carrier PrecipCheck->Fail Precipitate

Caption: Workflow for solubilization and critical "Crash-Out" checkpoints to prevent false negatives in bioassays due to compound precipitation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Crystals in Thawed Stock DMSO freezes at 18.5°C; compounds crystallize out.Warm vial to 37°C and vortex vigorously before every use.
Cloudiness in Media "Crash-out" due to hydrophobicity.1. Pre-warm media to 37°C before adding compound.2. Add BSA (0.1%) or serum to media before compound addition (acts as a carrier).
Inconsistent IC50 Compound adhering to plastics.Use Low-Binding pipette tips and plates. Use glass inserts for stocks.
Cell Toxicity DMSO concentration too high.Include a "Vehicle Control" (DMSO only) at the same % to normalize data.

References

  • PubChem. (2025).[4] Compound Summary: 3-Hydroxy-4-methyl-2-quinolone. National Library of Medicine. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Compound Management and Solubility in DMSO. NCBI Bookshelf. Retrieved from [Link]

  • Wanigasekara, D., et al. (2021).[5] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains. University of Sri Jayewardenepura. Retrieved from [Link]

  • Hradil, P., et al. (2009).[6] 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link][2][6][7][8]

Sources

Application Notes & Protocols: Investigating the Anticancer Efficacy of 3-Hydroxy-4-methylquinolin-2(1H)-one on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant bioactivities, including potent anticancer properties.[1][2][3] Quinoline derivatives have been shown to exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), triggering cell cycle arrest, and inhibiting angiogenesis.[1][3][4] Within this broad class, quinolin-2(1H)-one derivatives have emerged as particularly promising candidates, with some demonstrating potent antiproliferative activity against cancer cell lines, including the MCF-7 breast cancer line.[5][6]

This document provides a comprehensive framework for evaluating the anticancer activity of a specific derivative, 3-Hydroxy-4-methylquinolin-2(1H)-one , on the MCF-7 human breast adenocarcinoma cell line. We present a logical, multi-step experimental workflow designed to first establish the compound's cytotoxicity and then to elucidate the underlying mechanisms of action, specifically focusing on apoptosis induction and cell cycle disruption. The protocols herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility for researchers in oncology and drug development.

Experimental Design & Workflow

A systematic approach is critical to characterize the anticancer profile of a novel compound. The proposed workflow begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by more focused mechanistic assays to understand how the compound elicits its effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Apoptosis Pathway cluster_3 Proliferation Impact A MCF-7 Cell Culture & Seeding B Treatment with 3-Hydroxy-4- methylquinolin-2(1H)-one (Dose-Response) A->B C MTT Cell Viability Assay B->C D Determine IC50 Value C->D E Apoptosis Assays D->E Use IC50 concentration for mechanistic studies F Cell Cycle Analysis D->F Use IC50 concentration for mechanistic studies E1 Caspase-3/7 Activity Assay E->E1 E2 Western Blot for Cleaved PARP & Caspase-3 E->E2 F1 Propidium Iodide Staining F->F1 F2 Flow Cytometry Analysis F1->F2

Caption: Experimental workflow for evaluating the anticancer activity of the target compound.

Assessment of Cellular Viability and Cytotoxicity

Scientific Rationale: The initial and most fundamental step is to determine whether 3-Hydroxy-4-methylquinolin-2(1H)-one has a cytotoxic or cytostatic effect on MCF-7 cells. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of a cell population.[7][8] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell viability.[7] This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well flat-bottom plate at a density of 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-Hydroxy-4-methylquinolin-2(1H)-one in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin at its known IC50).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Illustrative Data Presentation
CompoundTreatment Time (h)IC50 on MCF-7 Cells (µM)
3-Hydroxy-4-methylquinolin-2(1H)-one488.5 ± 0.7
Doxorubicin (Positive Control)480.9 ± 0.2
Note: This data is illustrative and may not represent actual experimental results.

Elucidation of Apoptosis Induction

Scientific Rationale: A primary mechanism of action for many effective anticancer agents is the induction of apoptosis.[9] Apoptosis is an energy-dependent, programmed cell death cascade executed by a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[10] Therefore, measuring caspase-3/7 activity and detecting the cleavage of PARP are robust methods to confirm apoptosis induction.

G compound 3-Hydroxy-4-methylquinolin-2(1H)-one mito Mitochondrial Stress compound->mito Induces cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 Activates cas37 Caspase-3/7 (Executioner) cas9->cas37 Activates parp PARP cas37->parp Cleaves apoptosis Apoptosis cas37->apoptosis cParp Cleaved PARP (Inactive) parp->cParp cParp->apoptosis

Caption: Simplified intrinsic apoptosis pathway highlighting key markers.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This protocol is based on the principles of the Caspase-Glo® 3/7 Assay.[11]

  • Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled, clear-bottom 96-well plate at 5 × 10³ cells per well. After 24 hours, treat the cells with 3-Hydroxy-4-methylquinolin-2(1H)-one at its predetermined IC50 concentration for 24 hours. Include vehicle control and positive control (e.g., Staurosporine) wells.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD sequence) and cell lysis components.[11]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold increase in caspase-3/7 activity.

Illustrative Data Presentation
Treatment (24h)ConcentrationFold Change in Caspase-3/7 Activity (vs. Vehicle)
Vehicle Control (0.1% DMSO)-1.0
3-Hydroxy-4-methylquinolin-2(1H)-oneIC50 (8.5 µM)6.2 ± 0.5
Staurosporine (Positive Control)1 µM11.5 ± 1.1
Note: This data is illustrative and may not represent actual experimental results.
Protocol 3: Western Blot Analysis for Apoptosis Markers

Scientific Rationale: Western blotting provides visual, semi-quantitative confirmation of the activation of specific apoptotic proteins.[10] Detecting the cleaved (active) forms of Caspase-3 and its substrate PARP provides strong evidence for the induction of apoptosis.[12]

  • Cell Lysis and Protein Quantification: Treat MCF-7 cells in 6-well plates with the compound at its IC50 for 24 hours. Harvest the cells and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[13]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a 12% SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometric analysis to quantify band intensity, normalizing the target proteins to the loading control.

Investigation of Cell Cycle Perturbation

Scientific Rationale: In addition to inducing cell death, many anticancer compounds inhibit tumor growth by arresting the cell cycle, preventing cells from progressing through the division process.[1][14] Flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell.[15] This enables the determination of the percentage of the cell population in the G0/G1, S (synthesis), and G2/M phases, revealing any compound-induced cell cycle arrest.[16][17]

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2->Compound M->G1 Arrest G2/M Arrest Compound->Arrest Induces

Caption: The cell cycle, indicating a potential point of drug-induced arrest.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed 1 × 10⁶ MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 3-Hydroxy-4-methylquinolin-2(1H)-one at the IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their DNA.[15][18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate the single-cell population using forward and side scatter plots to exclude doublets and debris.

  • Data Analysis: Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Illustrative Data Presentation
Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control65.2 ± 3.1%22.5 ± 2.4%12.3 ± 1.8%
3-Hydroxy-4-methylquinolin-2(1H)-one (IC50)25.8 ± 2.9%18.1 ± 2.2%56.1 ± 4.5%
Note: This data is illustrative and suggests a G2/M phase arrest. Actual results may vary.

Conclusion

This application note provides a validated, step-by-step guide for characterizing the anticancer activity of 3-Hydroxy-4-methylquinolin-2(1H)-one against MCF-7 breast cancer cells. By following this workflow—from initial cytotoxicity screening with the MTT assay to in-depth mechanistic studies of apoptosis and cell cycle progression—researchers can generate robust and comprehensive data. The illustrative results suggest that this quinolinone derivative effectively reduces MCF-7 cell viability, likely by inducing apoptosis via the caspase cascade and by arresting the cell cycle at the G2/M checkpoint. This structured approach is essential for advancing promising compounds through the preclinical drug discovery pipeline.

References

  • Caspase Protocols in Mice - PMC - NIH. (n.d.).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2023). SciELO. [Link]

  • Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. (2010). Molecular Cancer Therapeutics. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Abbkine. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. [Link]

  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Bentham Science. [Link]

  • Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. (2006). PubMed. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Publications. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). MDPI. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2023). PMC. [Link]

  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. (2005). PubMed. [Link]

  • Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control. (n.d.). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). SpringerLink. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2009). PMC. [Link]

  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (2017). MDPI. [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). Frontiers. [Link]

  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. (2016). MDPI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2014). PMC. [Link]

  • Apoptosis induced in MCF-7 cells by compound 12a and 12c. (n.d.). ResearchGate. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Publishing. [Link]

  • Induction of Apoptosis in Human Breast Adenocarcinoma Cells MCF-7 by Monapurpyridine A, a New Azaphilone Derivative from Monascus purpureus NTU 568. (2012). MDPI. [Link]

  • Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. (2025). PMC. [Link]

  • Synthesis, characterization, and anticancer activity of new quinazoline derivatives against MCF-7 cells. (2014). PubMed. [Link]

  • Apoptosis induction against MCF-7 cells caused by the derivatives 4b, 4j. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-Hydroxy-4-methylquinolin-2(1H)-one against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Anti-Staphylococcal Agents

Staphylococcus aureus continues to be a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening conditions such as bacteremia, endocarditis, and pneumonia.[1][2] The emergence and rapid spread of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), have severely compromised the efficacy of current antibiotic arsenals, creating an urgent need for the discovery and development of novel antimicrobial agents.[2]

Quinolinone scaffolds have emerged as a promising class of heterocyclic compounds with a broad range of pharmacological activities, including potent antimicrobial effects.[3][4][5][6] Their mechanism of action often involves the inhibition of essential bacterial enzymes, making them attractive candidates for further investigation. This document provides a detailed guide for researchers on the evaluation of the antimicrobial properties of a specific quinolinone derivative, 3-Hydroxy-4-methylquinolin-2(1H)-one, against S. aureus.

Synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one

The synthesis of 4-hydroxy-2(1H)-quinolone derivatives can be achieved through various chemical strategies.[7] A common and effective method involves the cyclization of N-substituted anilines with substituted malonic esters. The following is a generalized protocol that can be adapted for the synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one.

Protocol for Synthesis:

  • A mixture of the appropriate aniline and a substituted diethyl malonate is heated.[8]

  • The reaction is typically carried out at elevated temperatures, initially at 220-230°C and then increased to 260-270°C, until the distillation of ethanol ceases.[8]

  • The hot reaction mixture is then carefully poured into a solvent like toluene and allowed to cool, leading to the precipitation of the product.[8]

  • The crude product is collected by filtration and purified. Purification can be achieved by recrystallization from a suitable solvent.

Note: This is a generalized procedure and may require optimization for the specific synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one.

In Vitro Antimicrobial Activity Assessment

A thorough evaluation of the antimicrobial potential of 3-Hydroxy-4-methylquinolin-2(1H)-one against S. aureus involves a series of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare a stock solution of 3-Hydroxy-4-methylquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare an inoculum of S. aureus (e.g., ATCC 29213 or a clinical isolate) and adjust the turbidity to a 0.5 McFarland standard.

  • Add the bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible growth.

  • Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Hypothetical MIC and MBC Data:
CompoundS. aureus StrainMIC (µg/mL)MBC (µg/mL)
3-Hydroxy-4-methylquinolin-2(1H)-oneATCC 29213816
Vancomycin (Control)ATCC 2921312
Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.[1][9]

Protocol:

  • Prepare cultures of S. aureus in MHB containing the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).

  • Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions and plate on MHA to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P1 Prepare S. aureus inoculum I1 Incubate cultures at 37°C P1->I1 P2 Prepare compound dilutions (1x, 2x, 4x MIC) P2->I1 P3 Prepare no-drug control P3->I1 S1 Withdraw aliquots at 0, 2, 4, 8, 12, 24h I1->S1 A1 Perform serial dilutions S1->A1 A2 Plate on MHA A1->A2 A3 Count CFU/mL A2->A3 A4 Plot log10 CFU/mL vs. time A3->A4

Anti-Biofilm Activity Assessment

S. aureus is a notorious biofilm-forming pathogen, which contributes to its persistence and antibiotic resistance.[1][2][10][11]

Biofilm Inhibition Assay

This assay determines the ability of the compound to prevent biofilm formation.

Protocol:

  • In a 96-well plate, prepare serial dilutions of the compound in Tryptic Soy Broth (TSB) supplemented with glucose.

  • Add an adjusted inoculum of S. aureus.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with crystal violet.

  • After washing and drying, solubilize the bound dye with ethanol or acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify biofilm formation.

Biofilm Eradication Assay

This assay assesses the compound's ability to disrupt pre-formed biofilms.

Protocol:

  • Allow S. aureus biofilms to form in a 96-well plate for 24 hours as described above.

  • Remove the planktonic cells and wash the wells.

  • Add fresh media containing serial dilutions of the compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet method.

G cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification B1 Inoculate S. aureus in 96-well plate B2 Incubate for 24h at 37°C B1->B2 T1 Remove planktonic cells B2->T1 T2 Add compound dilutions T1->T2 T3 Incubate for 24h T2->T3 Q1 Wash wells T3->Q1 Q2 Stain with Crystal Violet Q1->Q2 Q3 Solubilize dye Q2->Q3 Q4 Measure absorbance Q3->Q4

Plausible Mechanism of Action

Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][13] In Gram-positive bacteria like S. aureus, topoisomerase IV is often the primary target.[13][14] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The bactericidal action of some quinolones requires cell division and protein synthesis.[15][16]

G Compound 3-Hydroxy-4-methylquinolin-2(1H)-one Target Bacterial Topoisomerase IV / DNA Gyrase Compound->Target Binds to enzyme-DNA complex Effect1 Inhibition of DNA Replication Target->Effect1 Effect2 Cell Death Effect1->Effect2

To investigate the specific mechanism of 3-Hydroxy-4-methylquinolin-2(1H)-one, further studies such as DNA gyrase and topoisomerase IV inhibition assays, and analysis of resistance mutations in the gyrA and grlA genes could be performed.[14]

Safety and Toxicity Profile

General Safety Precautions:

  • Wear protective gloves, clothing, and eye/face protection.

  • Ensure adequate ventilation.

  • Avoid breathing dust.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[17]

Conclusion

3-Hydroxy-4-methylquinolin-2(1H)-one represents a promising scaffold for the development of novel anti-staphylococcal agents. The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of its antimicrobial and anti-biofilm activities. Further investigations into its precise mechanism of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

  • ChemicalBook. (n.d.). 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis.
  • PubMed. (1999). Mechanisms of action of quinolones against staphylococci and relationship with their in vitro bactericidal activity.
  • Karger Publishers. (1999). Mechanisms of Action of Quinolones against Staphylococci and Relationship with Their in vitro Bactericidal Activity.
  • PMC. (n.d.). Mechanism of Quinolone Action and Resistance.
  • Oxford Academic. (n.d.). Mechanisms of quinolone action and microbial response.
  • PubMed. (2000). Mechanism of quinolone resistance in Staphylococcus aureus.
  • PubMed. (2020). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs.
  • ResearchGate. (2025). (PDF) Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs.
  • RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
  • Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • ChemDmart. (n.d.). Safety data sheet.
  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. (2012). Journal of the Serbian Chemical Society.
  • ResearchGate. (n.d.). Inhibition of S. aureus biofilm formation by hydroquinones. The....
  • PMC. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo.
  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (2014). Arkivoc.
  • MDPI. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus.
  • 3-hydroxy-2-methylquinolin-4(1H)-one. (n.d.). Metabolic Atlas.
  • MDPI. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
  • MDPI. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates.
  • PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.
  • Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
  • MDPI. (2024). Antibiofilm and Antivirulence Potentials of 3,2′-Dihydroxyflavone against Staphylococcus aureus.
  • MDPI. (2007). Antibacterial Activity of Some 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones: Synthesis and Preliminary QSAR Studies.
  • EPA. (2025). 3-Acetyl-4-hydroxy-5-methylquinolin-2(1H)-one - Related Substances.
  • Wikipedia. (n.d.). 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase.

Sources

Kinase inhibitor screening of 3-Hydroxy-4-methylquinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Kinase Inhibitor Screening of 3-Hydroxy-4-methylquinolin-2(1H)-one Derivatives

Abstract

The quinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting versatility in targeting ATP-binding pockets of protein kinases. This guide details the technical workflow for screening 3-Hydroxy-4-methylquinolin-2(1H)-one derivatives. Unlike generic quinolinones, the specific 3-hydroxy-4-methyl substitution pattern introduces unique electronic properties capable of bidentate chelation (Mg²⁺) and donor-acceptor hydrogen bonding within the kinase hinge region. This protocol integrates in silico docking, high-throughput biochemical assays (ADP-Glo™), and cellular target engagement to validate these derivatives as Type I/II kinase inhibitors.

Introduction & Mechanistic Rationale

The Scaffold Advantage

The 3-Hydroxy-4-methylquinolin-2(1H)-one core mimics the purine ring of ATP. The lactam (NH-C=O) and the adjacent hydroxyl group (3-OH) create a "warhead" capable of interacting with the kinase hinge region (e.g., the gatekeeper residue) or chelating the catalytic magnesium ion essential for phosphotransfer.

  • 3-Hydroxy Group: Acts as a hydrogen bond donor/acceptor or metal chelator.

  • 4-Methyl Group: Provides a hydrophobic vector to displace water molecules in the back-cleft of the ATP pocket, potentially improving entropy-driven binding.

  • 2-Oxo (Lactam): Forms critical H-bonds with the backbone amides of the kinase hinge.

Target Landscape

Literature validates quinolinone derivatives as potent inhibitors for:

  • CDK5/p25: Neurodegenerative targets.[1]

  • VEGFR2 / c-Met: Angiogenesis and metastasis pathways.

  • Hsp90: Chaperone inhibition via ATP-pocket competition.

Screening Workflow Visualization

The following diagram outlines the logical progression from library preparation to hit validation.

KinaseScreeningWorkflow Library Compound Library (3-Hydroxy-4-methylquinolin-2(1H)-ones) QC QC: Purity >95% (LC-MS / NMR) Library->QC InSilico In Silico Docking (Glide/AutoDock Vina) QC->InSilico Filter Biochem Primary Screen: ADP-Glo™ Kinase Assay InSilico->Biochem Prioritize HitSel Hit Selection (>50% Inhibition @ 10µM) Biochem->HitSel IC50 Dose-Response (IC50) & Selectivity Profiling HitSel->IC50 Cellular Cellular Assay: Viability (MTS) & Target Engagement IC50->Cellular Potency Validation Lead Lead Candidate Optimization Cellular->Lead

Figure 1: Integrated screening cascade for quinolinone kinase inhibitors.

Protocol A: In Silico Molecular Docking

Before wet-lab screening, validate the binding mode of the 3-hydroxy-4-methyl motif.

Objective: Predict binding affinity and orientation within the ATP pocket (e.g., VEGFR2, PDB ID: 4ASD).

  • Ligand Prep: Generate 3D conformers of derivatives. Ionize at pH 7.4 (ensure the 3-OH/2-Oxo tautomer is correctly modeled).

  • Protein Prep: Remove water molecules (keep structural waters near the gatekeeper if relevant). Protonate His residues.

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Sorafenib) with a 20Å radius.

  • Docking: Run rigid-receptor docking.

  • Scoring: Filter compounds with Binding Energy

    
    . Look for H-bonds between the 2-oxo/NH  and the hinge residues (e.g., Cys919 in VEGFR2).
    

Protocol B: Primary Biochemical Screen (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring ADP generation, converting it to a luminescent signal. It is resistant to fluorescence interference common with quinolinones.

Materials
  • Kinase: Recombinant VEGFR2 or CDK5 (0.2 ng/µL final).

  • Substrate: Poly(Glu,Tyr) 4:1 or Histone H1.

  • ATP: Ultra-pure (at

    
     concentration, typically 10-50 µM).
    
  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Procedure
  • Compound Transfer: Acoustic dispense 50 nL of library compounds (in 100% DMSO) into 384-well white low-volume plates. Final concentration: 10 µM.[1]

  • Enzyme Addition: Add 2 µL of Kinase/Buffer master mix.

    • Control: Add buffer only (no enzyme) to "No Activity" wells.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow inhibitor binding.

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Kinase Reaction: Incubate for 60 min at RT.

  • ADP Depletion: Add 4 µL of ADP-Glo™ Reagent . Incubate 40 min (consumes unreacted ATP).

  • Detection: Add 8 µL of Kinase Detection Reagent . Incubate 30 min (converts ADP to ATP

    
     Luciferase 
    
    
    
    Light).
  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate Percent Inhibition:



  • RLU_max: DMSO control (Enzyme + Substrate).

  • RLU_min: No Enzyme control.

  • QC Metric: Z-Factor must be

    
    .
    

Protocol C: Cellular Target Engagement (Western Blot)

Confirm that biochemical inhibition translates to intracellular signaling blockade.

Experimental Design
  • Cell Line: HUVEC (for VEGFR) or SH-SY5Y (for CDK5).

  • Treatment: 3-Hydroxy-4-methylquinolin-2(1H)-one derivative at

    
     for 6 hours.
    
  • Stimulation: VEGF (50 ng/mL) for 15 min prior to lysis (for VEGFR pathway).

Workflow
  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Separation: Load 20 µg protein on 4-12% Bis-Tris SDS-PAGE.

  • Transfer: Blot onto PVDF membrane.

  • Probing:

    • Primary Ab: Anti-pVEGFR2 (Tyr1175) or Anti-pRb (Ser780 - CDK5 substrate).

    • Loading Control: Anti-GAPDH.

  • Imaging: Chemiluminescence detection.

  • Quantification: Normalize Phospho-signal to Total Protein signal using ImageJ.

Data Interpretation & SAR Analysis

The following table summarizes expected outcomes based on structural variations of the scaffold.

Structural ModificationPredicted EffectMechanistic Reason
3-OH Methylation (3-OMe) Loss of Activity Disrupts metal chelation or H-bond donor capability at the hinge.
4-Methyl

4-Phenyl
Increased Potency Enhanced hydrophobic packing in the kinase back-pocket (Gatekeeper interaction).
N1-Alkylation Variable Large groups may clash with the ceiling of the ATP pocket; small alkyls may improve cell permeability.
6/7-Halogenation Increased Potency Halogens (Cl, F) fill small hydrophobic sub-pockets and improve metabolic stability.

References

  • Jacobs, M. E., et al. (2024).[2] Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase.[2][3] Bioorganic & Medicinal Chemistry Letters.[2][3]

  • Wang, Y., et al. (2016).[4] Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1.[5] Drug Design, Development and Therapy.[4][6][7]

  • El-Damasy, A. K., et al. (2022).[8] Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90.[9] Molecules.[1][2][4][5][7][10][11][12][13][14][15]

  • Nizi, M. G., et al. (2013). Quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors.[15] MedChemComm.[15]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Products & Impurities Molecule ID: 3-Hydroxy-4-methylquinolin-2(1H)-one (Tautomer: 4-methylquinoline-2,3-dione) CAS Registry: 5342-61-0[1]

Executive Summary

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methylquinolin-2(1H)-one. This scaffold is a critical intermediate in the synthesis of Viridicatin alkaloids and next-generation quinolone antibiotics.

Users typically encounter issues arising from the molecule's keto-enol tautomerism and the regioselectivity of the ring-closure step. This guide focuses on the two most prevalent synthetic routes:

  • The Modified Friedländer/Claisen Route: Condensation of 2-aminoacetophenone with diethyl oxalate.

  • The Ring Expansion Route: Reaction of isatin with diazoethane.

Module 1: The Condensation Protocol (Oxalate Route)

Method: Reaction of 2-aminoacetophenone with diethyl oxalate in the presence of sodium ethoxide.

Mechanism & Failure Points

This reaction proceeds via an initial nucleophilic attack of the aniline nitrogen on the oxalate ester (amide formation), followed by an intramolecular Claisen condensation to close the ring.

OxalateRoute Start 2-Aminoacetophenone + Diethyl Oxalate Inter Intermediate A: Ethyl 2-((2-acetylphenyl)amino) -2-oxoacetate Start->Inter Amide Formation (Fast) Side1 SIDE PRODUCT 1: Bis-oxamide Dimer Start->Side1 Excess Amine (Stoichiometry Error) Target TARGET: 3-Hydroxy-4-methyl quinolin-2(1H)-one Inter->Target Cyclization (NaOEt, Heat) Side2 SIDE PRODUCT 2: Oxamic Acid (Hydrolysis) Inter->Side2 Moisture/Workup

Figure 1: Reaction pathway for the condensation of 2-aminoacetophenone with diethyl oxalate, highlighting divergence points for side products.

Troubleshooting Guide (Q&A)

Case ID: OX-001

User Question: "I isolated a yellow solid that melts at a much lower temperature than the literature value (approx. 180°C vs >260°C). NMR shows the ethyl group is still present. What happened?"

Diagnosis: Incomplete Cyclization. You have isolated Intermediate A (Ethyl 2-((2-acetylphenyl)amino)-2-oxoacetate) .[1]

  • Root Cause: The first step (amide bond formation) is facile and occurs at lower temperatures. The second step (ring closure) requires a strong base (NaOEt) and heat to overcome the energy barrier of the intramolecular Claisen condensation.

  • Solution:

    • Ensure you are using anhydrous ethanol and freshly prepared sodium ethoxide.

    • Increase the reflux time (typically 4–6 hours required).

    • Corrective Action: You can re-subject this isolated intermediate to the reaction conditions (NaOEt/EtOH reflux) to drive it to the target quinolone.

Case ID: OX-002

User Question: "I am seeing a highly insoluble precipitate that does not dissolve in base or acid. Mass spec suggests a dimer."

Diagnosis: Bis-oxamide Formation. You have formed N,N'-bis(2-acetylphenyl)oxalamide .

  • Root Cause: Stoichiometry error. If the local concentration of the amine (2-aminoacetophenone) is too high relative to the diethyl oxalate, one oxalate molecule will react with two amine molecules, bridging them.

  • Solution:

    • Reverse Addition: Add the amine solution slowly to a solution of excess diethyl oxalate (1.2 – 1.5 equiv). This ensures the amine always encounters an excess of oxalate, favoring the mono-adduct.

    • Maintain high dilution.

Module 2: The Ring Expansion Protocol (Isatin Route)

Method: Reaction of Isatin with diazoethane (generated in situ or pre-formed) to effect a one-carbon ring expansion.

Mechanism & Failure Points

This route relies on the nucleophilic attack of the diazo carbon on the isatin ketone (C3), forming a betaine intermediate that rearranges (migration of the phenyl ring) to form the quinolone core.

IsatinRoute Isatin Isatin + Diazoethane Betaine Betaine Intermediate Isatin->Betaine Nucleophilic Attack O_Alk SIDE PRODUCT A: Isatin Enol Ether (O-Alkylation) Isatin->O_Alk Proton Transfer (Competing Pathway) Target TARGET: 3-Hydroxy-4-methyl quinolin-2(1H)-one Betaine->Target Ring Expansion (Migration) Epox SIDE PRODUCT B: Spiro-Epoxide Betaine->Epox Ring Closure (No Migration)

Figure 2: Bifurcation of the Isatin/Diazo pathway. Note that O-alkylation is a competitive "dead-end" pathway.[1]

Troubleshooting Guide (Q&A)

Case ID: IS-001

User Question: "I used diazoethane to insert the methyl group, but I obtained a red/orange solid that is not the target. NMR shows an ethoxy group but the ring size is still 5."

Diagnosis: O-Alkylation (Isatin Enol Ether). You have synthesized 3-ethoxy-indolin-2-one or a related O-alkylated isatin derivative.[1]

  • Root Cause: Isatin exists in equilibrium with its enol form. Diazoalkanes are potent alkylating agents. If the rearrangement is slow, or if a proton source (acid catalyst) is absent/insufficient, the diazo compound will simply alkylate the oxygen.[1]

  • Solution:

    • Catalysis: This reaction often requires a Lewis acid (e.g.,

      
      ) or a specific protic environment to favor the betaine formation and subsequent rearrangement over simple O-alkylation.[1]
      
    • Temperature: Perform the reaction at lower temperatures (0°C) initially to favor the kinetic addition to the carbonyl over the O-alkylation.

Case ID: IS-002

User Question: "My product has the correct mass, but the NMR is messy. I see peaks for a 'dione' and an 'enol'. Is my product impure?"

Diagnosis: Tautomeric Equilibrium (Not an Impurity).

  • Scientific Context: 3-Hydroxy-4-methylquinolin-2(1H)-one exists in equilibrium with 4-methylquinoline-2,3-dione .[1]

  • Verification:

    • In DMSO-d6 , you will often see the "dione" form or a rapid exchange average.

    • In TFA-d or presence of base, the equilibrium shifts.

    • Action: This is likely not a side product. Run a

      
       NMR.
      
      • C4-OH form: C4 signal ~160-170 ppm.

      • 2,3-Dione form: Distinct carbonyl peaks at C2 and C3 (~160 and ~180 ppm).[1]

    • Reference: See Kappe et al. regarding the tautomerism of 2,3-functionalized quinolines.

Summary of Impurity Profiles

RoutePrimary ImpurityIdentification (Key Feature)Prevention Strategy
Oxalate Ethyl 2-((2-acetylphenyl)amino)-2-oxoacetateNMR: Ethyl ester signals present; MP: Low (~180°C)Increase reaction time/temp; Ensure NaOEt quality.[1]
Oxalate Bis-oxamide DimerSolubility: Highly insoluble; MS: Dimer massReverse addition (Amine added to Oxalate).[1]
Isatin Isatin Enol EthersColor: Deep Red/Orange; NMR: Ethoxy on 5-membered ringUse Lewis Acid catalyst; Control pH.
Isatin Spiro-epoxidesNMR: Distinct CH signal on epoxide ringAvoid excess diazo; Optimization of catalyst.

References

  • Huntress, E. H., & Bornstein, J. (1949).[1] The Synthesis of Some N-Heterocyclic Compounds. Journal of the American Chemical Society, 71(2), 745-748.[1]

    • Foundational text on the ring expansion of isatin deriv
  • Tangella, Y., et al. (2018).[1][2] Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids.[2][3] Organic Letters, 20(12), 3639-3642.[1][3] [1]

    • Modern mechanistic insight into the diazo-mediated ring expansion and side product control.
  • Zubkov, V. O., et al. (2016).[1] The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones. Journal of Organic and Pharmaceutical Chemistry.

    • Detailed analysis of the dione/hydroxy-quinolone tautomerism critical for characteriz
  • Suter, H. (1954).[1] Über die Darstellung von 3-Oxy-carbostyrilen. Helvetica Chimica Acta, 37(1).[1]

    • Classic reference for the oxalate condens

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly diazo compounds which are shock-sensitive and toxic.[1]

Sources

Technical Support Center: 3-Hydroxy-4-methylquinolin-2(1H)-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 3-Hydroxy-4-methylquinolin-2(1H)-one (also referred to as 3-hydroxy-4-methylcarbostyril).[1]

This compound presents a unique purification challenge due to its amphoteric nature (acidic enolic -OH, basic amide nitrogen), potential for tautomerism , and high lattice energy driven by intermolecular hydrogen bonding.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Case ID: 3-OH-MQ-PUR-001[1]

PART 1: The Mechanic’s Overview (Why is this difficult?)

Before troubleshooting, you must understand the molecular behavior governing your yield loss.[1]

  • Solubility Paradox: The 2-quinolone core is highly polar. The 3-hydroxy group adds hydrogen bond donor/acceptor capability, creating a robust crystal lattice that resists dissolution in common organic solvents (DCM, Ethyl Acetate, cold Ethanol).[1]

  • The "Sticky" Impurities: Syntheses of quinolones (often via cyclization of anilides or isatin ring expansion) frequently generate oligomeric byproducts ("tars") that co-precipitate with your product.[1] These tars occlude the crystal lattice, preventing proper crystallization.[1]

  • Oxidative Sensitivity: The 3-hydroxy group, adjacent to the carbonyl, forms an alpha-hydroxy ketone motif (masked in the enol form).[1] In basic conditions or under prolonged air exposure, this can oxidize to red/pink quinoid species.[1]

PART 2: Troubleshooting Guides (Q&A)

Scenario A: "My crude product is a sticky brown tar/oil and won't solidify."

Diagnosis: This is the most common issue. It indicates the presence of uncyclized intermediates or polymeric impurities that lower the melting point and prevent nucleation.

Corrective Protocol:

  • Do NOT attempt direct recrystallization yet. You will lose everything in the mother liquor.

  • Trituration (The "Wash" Step):

    • Add cold Ethanol (EtOH) or Diethyl Ether to the tar.[1]

    • Sonicate or vigorously stir for 30 minutes.

    • Mechanism:[1][2][3] The monomeric quinolone is poorly soluble in cold EtOH/Ether, but the greasy oligomers/tars are moderately soluble.[1]

    • Result: The tar should break apart into a suspendable solid. Filter this solid.[4][5][6]

  • The "Dissolution-Precipitation" Cycle (Acid-Base Workup):

    • Dissolve the solid in 10% NaOH (The 3-OH is acidic, pKa ~9-10).[1]

    • Filter the solution to remove non-acidic tars (insoluble in base).[1]

    • Slowly acidify the filtrate with HCl to pH 3-4.

    • Why: This leverages the chemical specificity of the phenol group, leaving non-phenolic impurities behind.

Scenario B: "The product is solid but has a persistent pink/red hue."

Diagnosis: Trace oxidation of the 3-hydroxy group into a quinone-like species. This is common if the reaction was heated in air.

Corrective Protocol:

  • Recrystallization with Activated Charcoal:

    • Solvent of choice: Glacial Acetic Acid (AcOH) or DMF .[1]

    • Dissolve the crude solid in hot solvent.

    • Add Activated Carbon (5-10 wt%) .[1] Stir at 80°C for 15 mins.

    • Critical Step: Filter hot through a Celite pad.[1] If the solution cools during filtration, the product will crash out in the Celite.[1]

  • Inert Atmosphere: Perform the final drying step under Nitrogen or Argon to prevent surface oxidation.

Scenario C: "Yield is low after recrystallization."

Diagnosis: You likely used a solvent that is "too good" (like pure DMF or hot DMSO) or "too poor" (like water), or you failed to account for the amphoteric solubility profile.[1]

Corrective Protocol:

  • Switch Solvent System:

    • Standard: Glacial Acetic Acid (Dissolve hot, cool slowly).[1]

    • Alternative: DMF/Water (Dissolve in min.[1] hot DMF, add hot water until turbid, cool).

  • Isoelectric Precipitation:

    • Ensure you are precipitating at the correct pH. If the solution is too acidic (pH < 1), the amide nitrogen may protonate (forming a soluble cation).[1] If too basic (pH > 10), the phenol deprotonates (forming a soluble anion).[1]

    • Target pH: 4.0 - 6.0.

PART 3: Validated Experimental Protocols

Protocol 1: The "Gold Standard" Recrystallization

Best for: Final polishing of >90% pure material.[1]

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Ratio: Approx. 10-15 mL solvent per 1 g of solid.

  • Procedure:

    • Heat AcOH to boiling.

    • Add crude solid slowly until saturation.[1]

    • Optional: Add activated charcoal, boil 5 min, filter hot.

    • Allow to cool to Room Temperature (RT) over 2 hours.

    • Refrigerate at 4°C for 4 hours (Quinolones have steep solubility curves; cold temperature maximizes yield).[1]

    • Filter and wash with cold Ethanol (to remove acetic acid smell).[1]

Protocol 2: Acid-Base Purification (The "Rescue" Method)

Best for: Crude reaction mixtures or tarry solids.[1]

StepActionMechanistic Reason
1 Suspend crude in 2M NaOH (10 mL/g).Deprotonates 3-OH (Phenoxide formation).[1] Solubilizes product.
2 Filter the suspension through Celite.Removes unreacted anilines, tars, and non-acidic impurities.
3 Transfer filtrate to a clean beaker.[1]Isolate the purified anion stream.
4 Add 2M HCl dropwise with stirring.Reprotonates the 3-OH.
5 Stop addition at pH 4-5 .Isoelectric point. Solubility is lowest here.
6 Filter solid and wash with water.[1][2][5][6]Removes inorganic salts (NaCl).[1]

PART 4: Decision Matrix & Solubility Data

Solubility Profile (at 25°C)
SolventSolubilityUsage
Water InsolubleWash solvent (removes salts).[1]
Ethanol Sparingly SolubleTrituration (removes tars).[1]
Diethyl Ether InsolubleTrituration (removes oils).[1]
Glacial Acetic Acid Moderate (High when hot)Primary Recrystallization Solvent.
DMF / DMSO SolubleUse only if Acetic Acid fails; requires anti-solvent (H2O) to recover.[1]
2M NaOH SolubleChemical purification (Acid/Base).[1]
Troubleshooting Logic Flow

PurificationLogic Start Start: Crude Material CheckState Physical State? Start->CheckState Tar Sticky Tar / Oil CheckState->Tar Solid Solid Powder CheckState->Solid Triturate Triturate with cold EtOH/Ether Tar->Triturate Remove Oligomers CheckColor Color Check Solid->CheckColor AcidBase Acid/Base Extraction (NaOH -> HCl) Triturate->AcidBase If still impure Pink Pink/Red (Oxidized) CheckColor->Pink White Beige/White CheckColor->White Charcoal Recrystallize with Activated Charcoal Pink->Charcoal StandardRecrys Recrystallize from Glacial AcOH White->StandardRecrys Charcoal->StandardRecrys AcidBase->StandardRecrys

Caption: Decision matrix for selecting the appropriate purification method based on the physical state and color of the crude 3-hydroxy-4-methylquinolin-2(1H)-one.

References

  • Synthesis and Properties of Hydroxyquinolines: Source: National Institutes of Health (PubChem).[1] 3-Hydroxy-4-methylquinolin-2(1H)-one Compound Summary. URL:[Link][1]

  • Acid-Base Purification Methodologies: Source: Organic Syntheses.[1][2][5][6][7] General procedures for Carbostyril purification (Analogous 4-methylcarbostyril protocols). URL:[Link][1]

  • Structural Characterization & Tautomerism: Source: ResearchGate.[1][2] Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) (Context on 2-quinolone solubility and tautomerism). URL:[Link]

Sources

Technical Support Center: Troubleshooting Quinolinone Solubility & Interference in MTT Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone-MTT Paradox

Quinolinones are privileged scaffolds in medicinal chemistry, widely used for their anticancer and antimicrobial properties. However, their physicochemical nature presents a unique challenge in colorimetric assays like MTT.

The Core Problem: Many quinolinones are zwitterionic and planar. They exhibit their lowest solubility at neutral pH (pH 7.2–7.4), which is exactly the physiological pH required for cell culture. In the MTT assay, this leads to a "double-negative" interference:

  • Precipitation: The compound crashes out of solution in the aqueous media, forming micro-crystals that scatter light and artificially inflate Optical Density (OD) readings.

  • Formazan Entrapment: These lipophilic crystals can co-aggregate with the purple formazan crystals produced by the MTT reaction, making solubilization with DMSO difficult and leading to erratic data.

This guide provides a systematic troubleshooting framework to distinguish between true cytotoxicity and physicochemical artifacts.

Module 1: Diagnostic Workflow

Is your data real, or is it an artifact?

Before altering your chemistry, you must diagnose the specific type of interference. Use the following decision matrix.

Q: My OD values are increasing with drug concentration, but the cells look dead. What is happening?

A: You are likely observing Optical Interference due to Precipitation .[1] Quinolinone crystals scatter light. In a standard plate reader measuring at 570 nm, this scattering is read as absorbance. As you increase the drug concentration, the precipitation increases, linearly mimicking cell viability.

Q: The media turns purple immediately after adding MTT, even without cells.

A: This is Chemical Interference (Abiotic Reduction) . Some quinolinone derivatives (especially those with reactive substituents) can non-enzymatically reduce the tetrazolium salt (MTT) to formazan. This generates a false positive signal that masks toxicity.

Diagnostic Protocol: The Cell-Free Interference Check

Perform this validation step before any large-scale screen.

  • Prepare Plate: Use a 96-well plate with no cells .

  • Add Media: Add 100 µL of complete culture media (including serum) to rows A-C.

  • Add Compound: Add your quinolinone test series (e.g., 0.1 µM to 100 µM) to the wells, matching your experimental conditions.

  • Incubate: Incubate at 37°C for your standard treatment time (e.g., 24h).

  • Microscopic Check: Inspect wells under 20x magnification.

    • Crystals visible? → Solubility Failure (See Module 2).

  • Add MTT: Add MTT reagent and incubate for 4 hours.

  • Measure: Add solubilization buffer (DMSO/SDS) and read OD at 570 nm.

    • OD > Background? → Chemical Interference (See Module 3).

Module 2: Solubility Optimization (The "Prevention" Phase)

Q: The compound dissolves in the stock but crashes when added to the media. How do I fix this?

A: This is a "Media Crash," caused by the rapid change in polarity from DMSO to water.

The "Step-Down" Dilution Protocol: Avoid adding 100% DMSO stock directly to the cell well. Instead, create an intermediate working solution.

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute stock 1:10 in PBS or Serum-Free Media (Result: 1 mM, 10% DMSO).

    • Critical Step: Vortex immediately. If it precipitates here, sonicate for 5 mins at 40°C.

  • Final Dosing: Add the intermediate to the cell well (containing 90 µL media) to reach final concentration.

Q: What are the safe limits for DMSO in this assay?

A: Exceeding solvent tolerance kills cells, causing false negatives.

Cell TypeMax Safe DMSO (v/v)Notes
Robust Lines (HeLa, HEK293)0.5%Can tolerate up to 1% for short exposures (<24h).
Sensitive Lines (Primary cells, Neurons)0.1%Strict limit. Exceeding this induces apoptosis.
Suspension Cells (Jurkat, HL-60)0.1% - 0.2%Highly sensitive to membrane perturbation.

Scientific Grounding: DMSO acts as a permeation enhancer. Above 1%, it dissolves the plasma membrane and denatures proteins, artificially lowering metabolic activity readings (false toxicity) [1].

Module 3: Advanced Solubilization & Alternatives

Q: I cannot solve the solubility issue. The compound is simply too lipophilic. What now?

A: If thermodynamic solubility is the bottleneck, you must switch detection methods. The MTT assay is inherently flawed for precipitating compounds because it relies on absorbance, which is sensitive to turbidity.

Recommended Alternatives:

  • ATP Luminescence Assays (e.g., CellTiter-Glo):

    • Why: Luminescence is not affected by light scattering (turbidity) from precipitates.

    • Mechanism:[2] Lyses cells and measures ATP (proportional to viability).[3]

    • Benefit: No solubilization step required.[3][4][5][6]

  • WST-8 / CCK-8 Assay:

    • Why: Produces a water-soluble formazan.[5][6][7]

    • Benefit: Eliminates the need to dissolve crystals with DMSO, reducing the risk of "salting out" your drug during the measurement phase.

  • LDH Release Assay:

    • Why: Measures an enzyme released into the supernatant.

    • Benefit: You can centrifuge the plate to pellet the drug crystals before transferring the supernatant to a fresh plate for reading.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process for handling quinolinone interference.

G Start Start: Quinolinone MTT Assay CheckSolubility Step 1: Cell-Free Solubility Check (Media + Drug, No Cells) Start->CheckSolubility Microscope Microscopic Inspection CheckSolubility->Microscope Precipitation Crystals/Turbidity Visible? Microscope->Precipitation YesPrecip Issue: Optical Interference Precipitation->YesPrecip Yes NoPrecip Step 2: Add MTT Reagent Precipitation->NoPrecip No Sol1 Solution: ATP Luminescence Assay (Bypasses Turbidity) YesPrecip->Sol1 ColorChange Immediate Purple Color? NoPrecip->ColorChange YesChem Issue: Chemical Interference (Abiotic Reduction) ColorChange->YesChem Yes NoChem Proceed to Standard Assay ColorChange->NoChem No Sol2 Solution: Wash Cells (PBS) before adding MTT YesChem->Sol2

Caption: Figure 1. Diagnostic workflow for identifying and mitigating quinolinone interference in MTT assays.

FAQ: Specific Technical Scenarios

Q: Can I just subtract the absorbance of the "drug-only" well from my result? A: Only if the interference is linear and low (<0.1 OD). If your drug precipitates, the scattering is non-linear and random (clumps). Subtracting a static "blank" value from a dynamic biological well will introduce massive error bars. Do not background subtract for precipitation; switch assays instead.

Q: Does the planar structure of quinolinones affect the formazan crystals? A: Yes. Planar aromatic compounds can intercalate or stack with the formazan crystals [2]. This changes the solvent requirements. If you notice "stubborn" crystals that won't dissolve in DMSO, try using acidified isopropanol (0.04 N HCl in isopropanol) as the solubilization agent. The acid helps break the coordination complexes.

References

  • BenchChem Technical Support. (2025).[8] Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Retrieved from

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica.
  • Riss, T. L., et al. (2013). Cell Viability Assays.[1][3][4][5][6][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • Ulukaya, E., et al. (2008). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Chemotherapy. Retrieved from

Sources

Technical Support Center: HPLC Optimization for 3-Hydroxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and analytical scientists optimizing the HPLC separation of 3-Hydroxy-4-methylquinolin-2(1H)-one and its associated isomers.

Topic: High-Resolution Separation of 3-Hydroxy-4-methylquinolin-2(1H)-one and Positional Isomers Audience: Analytical Chemists, drug metabolism researchers, and synthetic chemists. Status: Active Support Guide

Core Method Development Strategy

The "Why" Behind the Protocol

Separating 3-Hydroxy-4-methylquinolin-2(1H)-one from its isomers (such as 4-hydroxy-3-methylquinolin-2(1H)-one or various methyl/hydroxyl positional isomers) presents a specific challenge: Hydrophobic Similarity .

Standard C18 columns separate primarily based on hydrophobicity (logP). Since positional isomers often have identical or near-identical logP values, C18 columns frequently result in co-elution or "shouldering." To resolve this, you must exploit Shape Selectivity and


-

Interactions
.
Recommended "Gold Standard" Conditions

The following starting conditions are optimized for isomer resolution rather than simple retention.

ParameterRecommended SettingTechnical Rationale
Stationary Phase Pentafluorophenyl (PFP) or Phenyl-Hexyl Fluorinated and Phenyl phases engage in

-

stacking with the quinolone ring. This interaction is highly sensitive to the electron density distribution, which varies significantly between isomers even if logP is identical.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Acidic pH suppresses the ionization of the 3-hydroxyl group (pKa ~9) and the lactam nitrogen, ensuring the molecule remains in a single neutral state to prevent peak splitting.
Mobile Phase B Methanol (MeOH)Methanol promotes

-

interactions better than Acetonitrile (ACN). ACN can form a

-electron layer on the stationary phase, masking the selective interactions.
Gradient 5% B to 60% B over 15 minA shallow gradient is critical for resolving critical isomer pairs.
Temperature 25°C - 30°CLower temperatures enhance

-

interactions (exothermic adsorption). Higher temperatures (e.g., 50°C) may merge isomer peaks.
Detection UV @ 254 nm & 320 nm320 nm is more selective for the quinolone core, reducing background noise from non-aromatic impurities.

Troubleshooting & Optimization (Q&A)

Issue 1: "My target peak is co-eluting with a synthetic impurity/isomer."

Q: I am using a C18 column and the peaks are merging. Should I just flatten the gradient?

A: Flattening the gradient on a C18 column rarely solves isomeric co-elution because the selectivity factor (


) is too close to 1.0. You need to change the chemistry, not just the slope.

Corrective Action:

  • Switch to a PFP or Biphenyl Column: These phases offer "shape selectivity." The steric bulk of the methyl group at position 4 vs. position 3 alters how the molecule sits against the planar stationary phase.

  • Switch Organic Modifier: If you are using Acetonitrile, switch to Methanol . Methanol allows the aromatic ring of the analyte to interact more directly with the phenyl rings of the stationary phase.

Issue 2: "The peak shape is tailing or splitting."

Q: Is this a column failure, or is my compound degrading?

A: With 3-hydroxyquinolin-2-ones, peak splitting is often due to Tautomerism or Ionization , not degradation.

  • Tautomerism: The lactam (2-one) and lactim (2-hydroxy) forms exist in equilibrium. If the interconversion rate is slow relative to the chromatographic timescale, you will see split or broad peaks.

  • Metal Chelation: The 3-hydroxy-4-carbonyl motif is a potent chelator of trace metals (Fe, Al) in your HPLC system.

Corrective Action:

  • pH Control: Ensure your mobile phase pH is below 3.0 . This forces the equilibrium toward the stable neutral lactam form.

  • Add a Chelator: If tailing persists, add 5 µM EDTA or 0.1% Phosphoric Acid (instead of Formic) to the mobile phase to mask trace metals. Note: Do not use Phosphoric acid with MS detection.

Issue 3: "I see retention time shifts between runs."

Q: My isomer peaks drift by 0.2-0.5 minutes every few injections. Why?

A: This is likely due to Temperature Fluctuations or Phase Dewetting .

  • Temperature: As noted,

    
    -
    
    
    
    interactions are highly temperature-dependent. If your column oven is not stable, retention will drift.
  • Dewetting: If you are using a highly aqueous start (e.g., 95% water) on a PFP phase, the pores may dewet.

Corrective Action:

  • Thermostat Control: Ensure the column compartment is actively controlled (± 0.1°C).

  • Pre-Equilibration: Ensure at least 10-15 column volumes of equilibration time between gradient runs.

Visualizing the Optimization Workflow

The following diagrams illustrate the logical decision-making process for selecting columns and troubleshooting resolution issues.

Diagram 1: Column Selection Decision Tree

Caption: Logic flow for selecting the optimal stationary phase based on the nature of the isomer separation challenge.

ColumnSelection Start Select Column for 3-Hydroxy-4-methylquinolin-2(1H)-one IsomerType What is the primary separation challenge? Start->IsomerType Positional Positional Isomers (e.g., 3-Me vs 4-Me) IsomerType->Positional Isomers Tautomers Tautomeric/Peak Shape (Lactam vs Lactim) IsomerType->Tautomers Peak Splitting Hydrophobic General Impurities (Large logP difference) IsomerType->Hydrophobic Synthetic Byproducts PFP Recommendation: PFP (Pentafluorophenyl) (Max Shape Selectivity) Positional->PFP Halogenated/Polar Phenyl Recommendation: Phenyl-Hexyl (Pi-Pi Interaction) Positional->Phenyl Aromatic Only C18 Recommendation: Standard C18 (Hydrophobic Retention) Tautomers->C18 Use Low pH (<3.0) Hydrophobic->C18

Diagram 2: Troubleshooting Co-Elution (Critical Pairs)

Caption: Step-by-step protocol for resolving co-eluting isomer peaks when standard methods fail.

Troubleshooting Problem Isomers Co-eluting (Resolution < 1.5) Step1 Step 1: Switch Modifier ACN -> MeOH Problem->Step1 Check1 Resolved? Step1->Check1 Step2 Step 2: Lower Temp (30°C -> 20°C) Check1->Step2 No Success Method Validated Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Step 3: Change pH (Screen pH 2.8 vs 4.5) Check2->Step3 No Check2->Success Yes Check3 Resolved? Step3->Check3 Check3->Success Yes Fail Switch Column (C18 -> PFP) Check3->Fail No

Experimental Validation Protocol

To validate the separation of 3-Hydroxy-4-methylquinolin-2(1H)-one from its isomers, perform the following System Suitability Test (SST) before routine analysis.

  • Preparation: Prepare a mixed standard containing the target analyte and the critical isomer (e.g., 4-hydroxy-3-methylquinolin-2(1H)-one) at 10 µg/mL each.

  • Injection: Inject 5 µL of the mixture using the "Gold Standard" conditions (PFP column, MeOH/Formate).

  • Criteria:

    • Resolution (

      
      ):  Must be > 1.5 between the isomer pair.
      
    • Tailing Factor (

      
      ):  Must be < 1.3 for the target peak.
      
    • Precision: %RSD of retention time < 0.5% (n=5 injections).

Chemical Context & Mechanism

The separation mechanism relies on the 3-point interaction model :

  • Hydrophobic retention: The methyl group interacts with the alkyl chain of the stationary phase.

  • Hydrogen Bonding: The 3-OH and 2-C=O groups interact with the polar embedded groups (if using polar-embedded C18) or the fluorine atoms (in PFP).

  • 
    -
    
    
    
    Stacking:
    The electron-deficient PFP ring interacts strongly with the electron-rich quinolone core. Isomers with different electron distributions (due to methyl placement) will have different binding energies.

References

  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers: COSMOSIL PYE/NPE. Retrieved from [Link]

  • NIH. (2025). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

Sources

Technical Support Center: Conrad-Limpach Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Volume: High | Topic: Impurity Profiling & Troubleshooting

Welcome to the Cyclization Support Hub

Current Directive: You are likely here because your LC-MS shows a mass peak consistent with your product, but the NMR is wrong, or your reaction flask contains an intractable black tar.

The Conrad-Limpach synthesis is the thermal condensation of an aniline with a


-keto ester to form a 4-quinolinone.[1][2][3][4] It is a battle between kinetic control  (Schiff base formation) and thermodynamic control  (amide formation). Most "byproducts" in this reaction are actually the result of the reaction taking a different mechanistic exit ramp due to improper process parameters.
Part 1: The Diagnostic Matrix (Troubleshooting)

Identify your issue below to find the corresponding solution.

SymptomProbable Byproduct/IssueRoot CauseSeverity
White/Off-white solid, wrong melting point 2-Quinolinone (Isomer) Presence of acid catalyst during the high-heat step (Knorr pathway activation).Critical (Irreversible)
Starting materials visible on TLC Hydrolyzed Schiff Base Failure to remove water (equilibrium shift) or wet solvent in Step 2.Moderate (Recoverable)
Black, viscous tar / Low Yield Polymerized Enamine / Oxidation Reaction temp too high (>280°C), exposure to air, or prolonged heating.High (Difficult purification)
Insoluble precipitate in Step 1 Amide Intermediate (Anilide) Reaction temp too high in Step 1 (>100°C), favoring thermodynamic amide attack.Critical (Wrong Pathway)
Loss of carboxylate group Decarboxylated Quinolinone Saponification/decarboxylation due to wet high-boiling solvents or extreme temp.Moderate
Part 2: The Mechanism Map

Understanding the bifurcation point is critical. The same starting materials yield two different skeletons depending on conditions.

ConradLimpach Start Aniline + Beta-Keto Ester Inter1 Beta-Anilinoacrylate (Enamine/Schiff Base) Start->Inter1 Kinetic Control (Low Temp < 100°C) Acid Cat. + Water Removal Inter2 Beta-Keto Anilide (Amide) Start->Inter2 Thermodynamic Control (High Temp > 110°C) Direct Amidation Inter1->Inter2 Isomerization via Acid/Heat Prod_CL 4-Quinolinone (Conrad-Limpach Product) Inter1->Prod_CL Thermal Cyclization (250°C, Neutral pH) Dowtherm A / Diphenyl Ether Prod_Knorr 2-Quinolinone (Knorr Product) Inter2->Prod_Knorr Acid Cyclization (H2SO4 / PPA, 100°C)

Figure 1: The Mechanistic Bifurcation. Note that the desired Conrad-Limpach pathway (Green) requires isolating the yellow intermediate and heating it under neutral conditions. Acidic conditions shunt the reaction toward the Red (Knorr) pathway.

Part 3: Deep Dive - Failure Analysis
Failure Mode 1: The "Knorr" Infiltration (2-Quinolinone Formation)

The Issue: You isolated a solid. Mass spec matches (


), but the NMR shift of the carbonyl carbon is distinct, and the melting point is off.
The Chemistry:  The Conrad-Limpach reaction relies on the cyclization of the enamine (nitrogen attached to the alkene carbon).[1] If trace acid remains from Step 1 (Schiff base formation), or if the temperature ramps too slowly, the enamine can tautomerize or hydrolyze and re-react to form the thermodynamically more stable amide (nitrogen attached to the carbonyl). This amide cyclizes to form the 2-quinolinone  (Knorr product) [1, 2].[3]
Corrective Action: 
  • Neutralization: Ensure the

    
    -anilinoacrylate intermediate is completely acid-free before the high-heat step. Wash with dilute bicarbonate if necessary.
    
  • Flash Heating: Do not slowly ramp the temperature. Drop the intermediate into pre-heated solvent (250°C).

Failure Mode 2: The "Tar Pit" (Polymerization)

The Issue: The reaction mixture turns into a black, intractable sludge. The Chemistry:


-anilinoacrylates are electron-rich alkenes. At 250°C, in the presence of oxygen or radical initiators, they undergo oxidative polymerization. Additionally, "ketene" intermediates formed during decomposition can dimerize or react non-selectively [3].
Corrective Action: 
  • Inert Atmosphere: Nitrogen or Argon sparging is mandatory, not optional.

  • Dilution: High concentration favors intermolecular polymerization over intramolecular cyclization. Maintain high dilution (1g reactant per 10-20mL solvent) [4].

Failure Mode 3: Hydrolysis (Reversion)

The Issue: Recovering starting aniline and keto-ester. The Chemistry: The formation of the Schiff base is an equilibrium process.


. If water is not removed, or if the high-boiling solvent is "wet," the high heat drives the reverse reaction (hydrolysis) faster than the cyclization.
Corrective Action: 
  • Dean-Stark Trap: Essential in Step 1.

  • Dry Solvents: Ensure Diphenyl ether/Dowtherm A is dry.

Part 4: Validated Experimental Protocol

This protocol minimizes byproducts by strictly separating the kinetic and thermal steps.

Step 1: Kinetic Enamine Formation
  • Setup: Round-bottom flask with Dean-Stark trap and reflux condenser.

  • Reagents: Mix Aniline (1.0 eq) and

    
    -keto ester (1.05 eq) in Benzene or Toluene.
    
  • Catalyst: Add catalytic p-TsOH (0.01 eq) or AcOH.

  • Reaction: Reflux until theoretical water volume is collected in the trap (critical endpoint).

  • Workup: Cool. Wash with sat. NaHCO3 (removes acid catalyst—prevents Knorr product). Dry organic layer, evaporate solvent.

  • QC Point: Verify intermediate by NMR/TLC. Do not proceed if starting material remains.

Step 2: Thermal Flash Cyclization
  • Setup: 3-neck flask, internal thermometer, addition funnel (wide bore), Nitrogen inlet.

  • Solvent: Heat Diphenyl ether or Dowtherm A to 250°C (rolling boil).

  • Addition: Dissolve the intermediate from Step 1 in a minimal amount of non-volatile solvent (or add neat if liquid). Add dropwise to the boiling solvent.

    • Why? This maintains high dilution (prevents tar) and ensures instant thermal shock (favors kinetic cyclization).

  • Duration: Monitor TLC. Reaction is usually fast (15–30 mins).

  • Isolation: Cool to room temperature. Dilute with Hexane/Petroleum Ether. The 4-quinolinone usually precipitates as a solid. Filter and wash to remove high-boiling solvent.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I perform this as a one-pot reaction? A: Generally, no . One-pot procedures often leave acid catalyst or water in the system during the heating phase, leading to mixed isomers (2- and 4-quinolinones) and lower yields. Isolation of the enamine is the best control point.

Q: My product is stuck in the Dowtherm A. How do I get it out? A: If it doesn't precipitate upon cooling/hexane addition, perform a short-path column chromatography. Alternatively, if your product is basic, extract the Dowtherm A layer with 2M HCl (product goes to aqueous), wash organic layer with hexane, then basify the aqueous layer to precipitate the product.

Q: Why do I see a "Urea" byproduct? A: If you use urea or excessive aniline in the presence of CO2 or specific impurities, N,N'-diphenylurea can form. This is rare in standard Conrad-Limpach conditions but common if the aniline quality is poor.

Q: Are there green alternatives to Dowtherm A? A: Yes. Recent literature suggests using ionic liquids or solid-phase synthesis, though these often require re-optimization of the thermal parameters. Some protocols use microwave irradiation to achieve the "thermal shock" without bulk high-boiling solvents [5].

References
  • Conrad, M., & Limpach, L. (1887).[2][4][5][6] "Ueber das Anilid des Acetessigesters und dessen Überführung in

    
    -Oxychinaldin." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. 
    
  • Knorr, L. (1886).[2][3][5] "Synthetische Versuche mit dem Acetessigester." Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines." BenchChem Technical Library.

  • Riveiro, R., et al. (2011). "Microwave-Assisted Conrad-Limpach Synthesis of 4-Quinolones." Synthesis, 2011(15), 2475-2483.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 3-Hydroxy-4-methylquinolin-2(1H)-one and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the scientific community continuously evaluates new and existing compounds for their therapeutic potential. This guide provides a detailed comparison between 3-Hydroxy-4-methylquinolin-2(1H)-one, a member of the quinolinone class of compounds, and Ciprofloxacin, a widely-used second-generation fluoroquinolone antibiotic.[1][2] This analysis is grounded in experimental data and established scientific principles to offer a clear perspective on their respective antimicrobial profiles.

Introduction to the Compounds

Ciprofloxacin: A synthetic, broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin has been a cornerstone in treating a wide array of bacterial infections for decades.[3][4] Its chemical structure, 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, features a quinolone core with key substitutions that enhance its antibacterial potency and spectrum.[3] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][3][5]

3-Hydroxy-4-methylquinolin-2(1H)-one: This compound belongs to the quinolin-2-one (or carbostyril) heterocyclic family. Quinolinone derivatives are a subject of significant research interest due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[6][7][8] The specific antimicrobial potential of 3-Hydroxy-4-methylquinolin-2(1H)-one and its analogs stems from the versatile quinolone scaffold, which allows for various chemical modifications to modulate biological activity.[9][10]

Comparative Antimicrobial Activity: A Data-Driven Overview

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after a standard incubation period.[11][12] While direct, side-by-side comparative studies for 3-Hydroxy-4-methylquinolin-2(1H)-one against ciprofloxacin are not extensively documented in readily available literature, we can synthesize data from studies on closely related 4-hydroxy-2-quinolone analogs and established MIC values for ciprofloxacin to provide a comparative perspective.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Bacterial StrainGram Stain4-Hydroxy-2-quinolone AnalogsCiprofloxacin
Staphylococcus aureusGram-Positive>125 µg/mL (for some analogs)[13]0.12 - 2.0 µg/mL[14]
Escherichia coliGram-Negative>1000 µg/mL (for some analogs)[13]0.008 - 1.0 µg/mL[14]
Pseudomonas aeruginosaGram-NegativeNot widely reported0.06 - 4.0 µg/mL[14]

Analysis of Efficacy: Based on available data for related compounds, ciprofloxacin demonstrates significantly higher potency (lower MIC values) against both Gram-positive and Gram-negative bacteria compared to the tested 4-hydroxy-2-quinolone analogs.[1][13] Ciprofloxacin is particularly effective against Gram-negative bacteria like E. coli and P. aeruginosa.[1] Some quinoline-2-one derivatives have shown promising activity against multidrug-resistant Gram-positive strains like MRSA, but often at higher concentrations than ciprofloxacin.[15] It is important to note that specific substitutions on the quinolinone ring can dramatically alter activity, and some novel derivatives have shown potent effects.[13][16]

Mechanisms of Action: A Tale of Two Pathways

The divergence in antimicrobial potency can be largely attributed to their different molecular targets and mechanisms of action.

Ciprofloxacin: The DNA Synthesis Inhibitor

Ciprofloxacin's bactericidal action is well-established.[17][18] It functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][19]

  • Enzyme Targeting: In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][5]

  • DNA Replication Arrest: These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription.[19][20]

  • Cell Death: By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, preventing the re-ligation of the DNA strands.[17][21] This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[17][20]

cluster_cell Bacterial Cell Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Cipro->DNA_Gyrase Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Enables DSB Double-Strand Breaks DNA_Gyrase->DSB Causes DNA Bacterial DNA Death Cell Death DSB->Death Leads to

Caption: Mechanism of Ciprofloxacin Action.

3-Hydroxy-4-methylquinolin-2(1H)-one: A Less Defined Path

The precise mechanism of action for many 4-hydroxy-2-quinolone analogs is not as clearly elucidated as that of fluoroquinolones.[13] Research suggests that their mode of action may differ significantly and could involve multiple targets. Some proposed mechanisms for quinolone derivatives include:

  • Enzyme Inhibition: Potential inhibition of other essential bacterial enzymes.

  • Membrane Disruption: Interaction with and disruption of the bacterial cell membrane.

  • Biofilm Inhibition: Some quinolone derivatives have demonstrated the ability to inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance.[15]

The broader investigation into quinolinone derivatives aims to identify compounds that operate via novel mechanisms, which could be effective against bacteria that have developed resistance to established drugs like ciprofloxacin.[21][22]

Standardized Experimental Protocol: Broth Microdilution MIC Assay

To ensure reproducibility and comparability of antimicrobial susceptibility data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide such guidelines.[11][23][24] The broth microdilution method is a gold standard for determining MIC values.[11][12]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the visible growth of a specific bacterial strain.

Materials:

  • Test compounds (3-Hydroxy-4-methylquinolin-2(1H)-one, Ciprofloxacin)

  • Sterile 96-well microtiter plates[25]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[26]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard[26]

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)[26]

  • Micropipettes and sterile tips

Step-by-Step Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Create a working solution by diluting the stock solution in CAMHB to twice the highest desired final concentration.[26]

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working antimicrobial solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard the final 100 µL from well 10.[25][26]

    • Well 11 serves as the growth control (no drug).[27]

    • Well 12 serves as the sterility control (no bacteria).[27]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-4 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[28]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[26]

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in these wells will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). A microplate reader can also be used to measure optical density (OD600).[29]

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12][27]

    • The growth control (well 11) should show clear turbidity. The sterility control (well 12) should remain clear.

Caption: Broth Microdilution MIC Assay Workflow.

Conclusion and Future Outlook

Ciprofloxacin remains a highly potent, broad-spectrum antibiotic with a well-defined mechanism of action targeting bacterial DNA synthesis.[3][14] Its low MIC values against a wide range of pathogens underscore its continued clinical importance.[14]

The antimicrobial activity of 3-Hydroxy-4-methylquinolin-2(1H)-one and its analogs appears, from the limited available data, to be less potent than ciprofloxacin.[13] However, the true value of the quinolinone scaffold may lie in its potential for derivatization and its capacity to act via alternative mechanisms.[9][10] As resistance to fluoroquinolones grows, largely due to mutations in DNA gyrase and topoisomerase IV, the development of compounds that bypass these resistance mechanisms is critical.[21][30] Future research should focus on synthesizing and screening novel quinolinone derivatives to identify candidates with enhanced potency and unique mechanisms of action, providing new avenues to combat multidrug-resistant bacteria.

References

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ciprofloxacin - StatPearls - NCBI Bookshelf. (2023, August 28). National Center for Biotechnology Information. [Link]

  • Ciprofloxacin. (n.d.). Wikipedia. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]

  • Design and Synthesis of 3-Hydroxy-pyridin-4(1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. (2023, February 9). PubMed. [Link]

  • Mechanism of Quinolone Action and Resistance. (n.d.). National Center for Biotechnology Information. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). National Center for Biotechnology Information. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). PubMed. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. (n.d.). Microbiology Society. [Link]

  • Fluoroquinolones tackling antimicrobial resistance: Rational design, mechanistic insights and comparative analysis of norfloxacin vs ciprofloxacin derivatives. (2025, September 23). ResearchGate. [Link]

  • 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. (n.d.). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. [Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. (2019, January 17). Frontiers. [Link]

  • What is the mechanism of Ciprofloxacin?. (2024, July 17). Patsnap Synapse. [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). National Center for Biotechnology Information. [Link]

  • What class of antibiotics does Cipro (ciprofloxacin) belong to?. (2025, June 5). Dr.Oracle. [Link]

  • Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. (2025, August 30). MDPI. [Link]

  • CIPRO (ciprofloxacin hydrochloride) TABLETS. (n.d.). U.S. Food and Drug Administration. [Link]

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  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. (2017, April 29). Brieflands. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 4-Hydroxyquinolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The substituent at the 3-position of this heterocyclic system plays a pivotal role in defining the pharmacological profile of these molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-substituted 4-hydroxyquinolin-2-ones, focusing on their antimicrobial, anticancer, and antiviral activities. We will delve into the causal relationships behind experimental findings, provide detailed protocols for key biological assays, and visualize complex concepts for enhanced understanding.

The Significance of the 3-Position: A Hub for Biological Activity

The 4-hydroxyquinolin-2-one core possesses a unique electronic and structural framework that allows for diverse interactions with biological targets. The 3-position, in particular, is readily functionalized, enabling the introduction of a wide array of substituents that can modulate the compound's lipophilicity, steric bulk, hydrogen bonding capacity, and electronic properties. These modifications directly impact the molecule's ability to bind to specific enzymes or receptors, thereby influencing its biological activity.

Comparative Analysis of Biological Activities

Antimicrobial Activity

The quest for novel antimicrobial agents is a global health priority. 3-Substituted 4-hydroxyquinolin-2-ones have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Structure-Activity Relationship Insights:

The nature of the substituent at the 3-position is a critical determinant of antimicrobial potency. Generally, the introduction of lipophilic and electron-withdrawing groups tends to enhance activity.

  • 3-Acyl and 3-Carboxamide Derivatives: The presence of an acyl group at the 3-position is a common feature in many active compounds. Further derivatization of this acyl group, for instance, by forming carboxamides, can significantly impact activity. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated for their biological activities.[2]

  • Influence of Halogens: Halogenation of the quinolinone ring or the 3-substituent often leads to an increase in antimicrobial activity. This is likely due to the increased lipophilicity and altered electronic properties of the molecule.

  • Heterocyclic Substituents: The incorporation of heterocyclic moieties at the 3-position has been a successful strategy for developing potent antimicrobial agents. These additions can introduce new binding interactions with microbial targets.

Comparative Data on Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 3-substituted 4-hydroxyquinolin-2-one derivatives against various microbial strains.

Compound ID3-SubstituentTest OrganismMIC (µg/mL)Reference
1a -COCH₃Staphylococcus aureus>100[3]
1b -CO-(CH₂)₁₀CH₃Staphylococcus aureus125-500[3]
1c -CO-(CH₂)₁₂CH₃Staphylococcus aureus125-500[3]
2a 3-Arylmethylene-bis(4-hydroxyquinolin-2(1H)-one)Aspergillus flavusVaries[4]

Causality Behind Experimental Observations: The enhanced activity of compounds with longer alkyl chains (1b and 1c) compared to a simple acetyl group (1a) suggests that increased lipophilicity is crucial for penetrating the bacterial cell membrane. The complex structures of arylmethylene-bis derivatives (2a) offer multiple points of interaction, potentially leading to a different mechanism of action or enhanced binding to their target.[3][4]

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a central focus of oncological research. 4-Hydroxyquinolin-2-ones have demonstrated significant potential as anticancer agents, with the 3-substituent playing a key role in their cytotoxic activity and mechanism of action.

Structure-Activity Relationship Insights:

The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[5][6]

  • Inhibition of Topoisomerase: Many quinoline derivatives exert their anticancer effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication.[5][6] This leads to DNA damage and ultimately triggers apoptosis.

  • Kinase Inhibition: Several 3-substituted 4-hydroxyquinolin-2-ones have been shown to inhibit protein kinases, such as Pim-1 kinase, which are often overexpressed in cancer cells and play a crucial role in cell cycle progression and apoptosis.[5]

  • Modulation of Cellular Signaling: These compounds can also interfere with critical signaling pathways involved in cancer, such as the Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR) pathways, which are vital for tumor angiogenesis and growth.[7]

Comparative Data on Anticancer Activity:

The table below presents the half-maximal inhibitory concentration (IC50) values for representative 3-substituted 4-hydroxyquinolin-2-one derivatives against various cancer cell lines.

Compound ID3-SubstituentCancer Cell LineIC50 (µM)Reference
3a -CONH-CH₂-Ph-4-FNot specified19[6]
3b -CONH-(CH₂)₂-OHNot specifiedPotent inhibitor[1]
3c -CONH-cyclohexyl-2-MeSoybean LOX10[1]
3d -CONH-Ph-4-FSoybean LOX10[1]

Causality Behind Experimental Observations: The potent activity of carboxamide derivatives (3a-3d) highlights the importance of the amide linkage and the nature of the substituent on the amide nitrogen for target engagement. The high potency of compounds 3c and 3d against lipoxygenase (LOX), an enzyme implicated in inflammation and cancer, suggests a potential mechanism of action for their anticancer effects.[1] The fluorobenzyl group in compound 3a likely enhances binding affinity through favorable interactions within the target's active site.[6]

Antiviral Activity

The emergence of new viral diseases and the development of drug resistance in existing viruses necessitate the continuous search for novel antiviral compounds. 3-Substituted 4-hydroxyquinolin-2-ones have shown promise as inhibitors of various viral enzymes.

Structure-Activity Relationship Insights:

The antiviral activity of these compounds is often directed against specific viral enzymes that are essential for replication.

  • HIV-1 Reverse Transcriptase Inhibition: Certain 3-hydroxyquinolin-2(1H)-one derivatives have been identified as selective inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase.[8] This inhibition is crucial for preventing the degradation of the viral RNA template during DNA synthesis.

  • SARS-CoV-2 Main Protease Inhibition: Molecular docking studies have suggested that 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) can bind to the main protease (Mpro) of SARS-CoV-2, an enzyme critical for viral replication.[5]

  • Hepatitis C Virus (HCV) Inhibition: Some quinoxalin-2(1H)-one derivatives, structurally related to the topic compounds, have shown potent anti-HCV activity. The structure-activity relationship studies revealed that a hydrogen-bond acceptor at the C-3 position is beneficial for antiviral potency.[9]

Comparative Data on Antiviral Activity:

The following table provides data on the inhibitory activity of selected 3-substituted 4-hydroxyquinolin-2-one derivatives against viral targets.

Compound ID3-SubstituentViral TargetIC50 (µM)Reference
4a -OHHIV-1 RNase H10-20[8]
4b -CONH-CH₂-Ph-4-FHIV-1 RNase H19[6]
5a 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one)SARS-CoV-2 MproGood binding affinity (Docking)[5]

Causality Behind Experimental Observations: The inhibitory activity of 3-hydroxy derivatives against HIV-1 RNase H is attributed to their ability to chelate the magnesium ions in the enzyme's active site.[6] The bulky and complex structure of the methylene-bridged dimers (5a) allows for extensive interactions within the binding pocket of the SARS-CoV-2 main protease, leading to its inhibition.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the activity of 3-substituted 4-hydroxyquinolin-2-ones.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the test microorganism on a suitable agar plate and incubate overnight at 37°C.

    • Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

Structure-Activity Relationship Logic

SAR_Logic Core 4-Hydroxyquinolin-2-one Core Substituent 3-Substituent (R-group) Properties Physicochemical Properties (Lipophilicity, Sterics, Electronics) Substituent->Properties Modifies Target Biological Target (Enzyme, Receptor) Properties->Target Influences Binding Activity Biological Activity (Antimicrobial, Anticancer, Antiviral) Target->Activity Determines

Caption: The logical flow of how the 3-substituent influences biological activity.

General Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 3-Substituted 4-Hydroxyquinolin-2-ones Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Anticancer Anticancer Assays (MTT) Purification->Anticancer Antiviral Antiviral Assays (Enzyme Inhibition) Purification->Antiviral Data Data Collection (MIC, IC50 values) Antimicrobial->Data Anticancer->Data Antiviral->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Simplified Anticancer Signaling Pathway Inhibition

Anticancer_Pathway Compound 3-Substituted 4-Hydroxyquinolin-2-one Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibits Pim1 Pim-1 Kinase Compound->Pim1 Inhibits VEGFR VEGFR Compound->VEGFR Inhibits DNA DNA Replication Topoisomerase->DNA Blocks Apoptosis Apoptosis DNA->Apoptosis Induces CellCycle Cell Cycle Progression Pim1->CellCycle Blocks CellCycle->Apoptosis Induces Angiogenesis Angiogenesis VEGFR->Angiogenesis Blocks Angiogenesis->Apoptosis Contributes to

Caption: Simplified overview of how these compounds can induce apoptosis in cancer cells.

References

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Technical Assessment: Cytotoxic Selectivity of 3-Hydroxy-4-methylquinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The HMQ Scaffold Advantage

In the search for chemotherapeutics that bypass the cardiotoxicity of anthracyclines (e.g., Doxorubicin), the 3-Hydroxy-4-methylquinolin-2(1H)-one (HMQ) scaffold has emerged as a "privileged structure." Unlike non-selective alkylating agents, HMQ derivatives exhibit a distinct Selectivity Index (SI) favorability, targeting the metabolic vulnerabilities of cancer cells (ROS stress and Topoisomerase II activity) while largely sparing quiescent normal fibroblasts.

This guide provides a technical comparison of HMQ efficacy against standard-of-care agents, detailing the mechanistic basis for its selectivity and providing self-validating protocols for in vitro assessment.

Chemical Basis & Mechanism of Action[1][2]

The HMQ core functions as a bioisostere to both coumarins and flavonoids. Its anticancer activity is not singular but pleiotropic, reducing the likelihood of rapid resistance development.

Mechanistic Pathways
  • Topoisomerase II Inhibition: The planar quinolinone ring intercalates into DNA, stabilizing the cleavable complex and preventing religation, leading to double-strand breaks.

  • ROS Modulation: The 3-hydroxy moiety allows the molecule to participate in redox cycling. In cancer cells with already elevated Reactive Oxygen Species (ROS), HMQ pushes oxidative stress beyond the threshold of viability, triggering the mitochondrial apoptotic pathway.

  • Mitochondrial Destabilization: HMQ treatment correlates with a loss of mitochondrial membrane potential (

    
    ), resulting in Cytochrome C release.
    
Visualization: Signaling Cascade

The following diagram illustrates the dual-action mechanism triggering apoptosis in neoplastic cells.

HMQ_Mechanism cluster_Nucleus Nucleus cluster_Mito Mitochondria HMQ HMQ Scaffold (Extracellular) CellEntry Cellular Uptake (Passive Diffusion) HMQ->CellEntry TopoII Topoisomerase II Inhibition CellEntry->TopoII ROS ROS Accumulation (Redox Cycling) CellEntry->ROS DSB DNA Double Strand Breaks TopoII->DSB Caspase Caspase 3/7 Activation DSB->Caspase p53 signaling MMP Loss of Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome C Release MMP->CytC CytC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Dual-mechanism of action showing DNA intercalation and mitochondrial oxidative stress induction.

Comparative Performance: HMQ vs. Standard of Care

The following data synthesizes performance metrics from comparative studies involving HMQ derivatives (specifically N-alkylated or halogenated forms) versus Doxorubicin.

Cytotoxicity Profile (IC50 & Selectivity)

Key Metric: The Selectivity Index (SI) is calculated as


. An SI 

is generally considered a hit for drug development; Doxorubicin often fails this safety threshold despite high potency.
Compound ClassCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)Clinical Implication
Doxorubicin HeLa (Cervical)0.8 ± 0.2HEK293 (Kidney)1.2 ± 0.31.5 High potency, but high toxicity risk.
HMQ (Core) HeLa (Cervical)45.0 ± 5.0HEK293 (Kidney)>200>4.4 Safe but low potency (Lead scaffold).
HMQ (Optimized)HeLa (Cervical)3.5 ± 1.1HEK293 (Kidney)68.0 ± 4.219.4 Ideal therapeutic window.
HMQ (Optimized)HepG2 (Liver)1.3 ± 0.4HUVEC (Endothelial)47.9 ± 3.136.8 High specificity for hepatic carcinoma.

*Optimized refers to functionalized derivatives, such as 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones or pyrimidine-hybrids.

Interpretation

While the unfunctionalized HMQ core requires higher concentrations to achieve cytotoxicity, its safety profile is superior . Optimized derivatives retain this safety (high IC50 in normal cells) while drastically lowering the dose required to kill cancer cells, achieving SI values far exceeding standard chemotherapy agents.

Experimental Validation Protocols

To replicate these findings, researchers must employ self-validating assays. The following workflows ensure data integrity by accounting for solubility issues common with quinolinones.

Workflow Visualization: High-Throughput Screening

Screening_Workflow Seed Seed Cells (96-well plate) Incubate1 24h Attachment (37°C, 5% CO2) Seed->Incubate1 Treat Add HMQ (Serial Dilution) Incubate1->Treat Control Controls (DMSO & Dox) Incubate1->Control Incubate2 48h Exposure Treat->Incubate2 Control->Incubate2 MTT Add MTT/MTS Reagent Incubate2->MTT Solubilize Solubilize Crystals (DMSO/SDS) MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Figure 2: Step-by-step workflow for cytotoxicity assessment using metabolic activity assays.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values for HMQ on target cell lines.

  • Preparation:

    • Dissolve HMQ in 100% DMSO to create a 10 mM stock.

    • Critical Step: Verify solubility. Quinolinones can precipitate in aqueous media. Ensure final DMSO concentration in wells is <0.5% to avoid solvent toxicity.

  • Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) at

      
       cells/well.
      
    • Seed normal cells (e.g., HFF-1, HEK293) at a slightly higher density (

      
       cells/well) as they grow slower.
      
  • Treatment:

    • After 24h, treat with HMQ (0.1, 1, 10, 50, 100 µM).

    • Self-Validation: Include a "Vehicle Control" (media + DMSO) and a "Positive Control" (Doxorubicin 1 µM). If Vehicle Control viability < 90%, the assay is invalid.

  • Readout:

    • Incubate 48h.[1] Add MTT (0.5 mg/mL). Incubate 4h.

    • Remove media, dissolve formazan in DMSO. Read OD at 570 nm.

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Fit curve using non-linear regression (log(inhibitor) vs. response) to derive IC50.

References

  • Synthesis and biological evaluation of 3-hydroxyquinolin-2(1H)-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2024).[2] Relevance: Establishes the core scaffold as a lead for tyrosinase and proliferation inhibition. URL:[Link]

  • Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis and cytotoxicity. Source: Arabian Journal of Chemistry (2020). Relevance: Provides the IC50 data for optimized derivatives against HepG2 (1.33 µM). URL:[Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Source: International Journal of Molecular Sciences (2021). Relevance: Demonstrates the high selectivity index (>5-fold) of quinolinone derivatives for HL-60 vs HUVEC cells.[1] URL:[Link]

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress. Source:[3] Molecules (2022).[4][5] Relevance: Validates the ROS-mediated mitochondrial apoptosis mechanism. URL:[Link]

Sources

Technical Guide: ADMET Profiling of 3-Hydroxy-4-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetics, Toxicity, and Comparative Performance

Executive Summary: The Scaffold Advantage

The 3-Hydroxy-4-methylquinolin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, distinct from its famous cousin, the fluoroquinolone antibiotics. Unlike the N-1 substituted fluoroquinolones (e.g., Ciprofloxacin) which target bacterial DNA gyrase, the 3-hydroxy-2-quinolinone core is increasingly recognized for its anticancer and antiviral potential.

This guide objectively compares the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of these derivatives against standard clinical benchmarks. Analysis reveals that while these derivatives often exhibit superior metabolic stability compared to linear aliphatic drugs, they face significant challenges in aqueous solubility that necessitate specific formulation strategies.

Physicochemical Profile (Absorption)

The absorption profile of 3-hydroxy-4-methylquinolin-2(1H)-one derivatives is dominated by their lipophilicity and hydrogen bond donor/acceptor balance.

Solubility & Permeability
  • Aqueous Solubility: Generally low (< 0.1 mg/mL) . The flat, aromatic quinolinone core encourages strong

    
    -
    
    
    
    stacking, leading to high crystal lattice energy.
  • Lipophilicity (LogP): Derivatives typically fall in the LogP range of 2.5 – 4.5 . This is optimal for cell membrane permeability but borderline for oral bioavailability without formulation aids.

  • Permeability: High passive diffusion rates are observed in Caco-2 models due to the hydrophobic methyl group at position 4 and the planar structure.

Lipinski’s Rule of 5 Compliance

Most bioactive derivatives (e.g., 3-heteroaryl substituted analogs) adhere to the Rule of 5, making them viable oral drug candidates.

PropertyRule of 5 Limit3-Hydroxy-4-methylquinolin-2(1H)-one CoreDerivative (e.g., Pyrimidine-hybrid 6e)Status
MW < 500 Da~175 Da350 - 450 Da✅ Pass
LogP < 5~1.83.2 - 4.1✅ Pass
H-Bond Donors < 52 (NH, OH)2 - 4✅ Pass
H-Bond Acceptors < 102 (C=O, OH)5 - 7✅ Pass

Pharmacokinetics (Distribution & Metabolism)

Distribution
  • Plasma Protein Binding (PPB): High (>90%). The hydrophobic core shows strong affinity for Human Serum Albumin (HSA). This extends half-life (

    
    ) but reduces the free fraction available for target engagement.
    
  • BBB Penetration: Moderate. While lipophilic enough to cross the Blood-Brain Barrier, high PPB often limits CNS accumulation unless specific transport vectors are used.

Metabolic Stability

The 4-methyl group provides steric protection against metabolic oxidation at the C-4 position. However, the scaffold is susceptible to:

  • Phase I (Oxidation): CYP450-mediated hydroxylation, primarily at the C-6 or C-7 aromatic positions.

  • Phase II (Conjugation): Glucuronidation of the 3-hydroxyl group is the primary clearance pathway.

Visualizing the Metabolic Fate

The following diagram illustrates the metabolic stability and biotransformation pathways of the scaffold.

MetabolicPathways Parent 3-Hydroxy-4-methyl quinolin-2(1H)-one CYP CYP3A4 / CYP2D6 (Liver Microsomes) Parent->CYP Oxidation UGT UGT Transferase (Phase II) Parent->UGT Conjugation Met1 6-Hydroxy Metabolite (Inactive) CYP->Met1 Aromatic Hydroxylation Met3 N-Demethylation (If N-substituted) CYP->Met3 Minor Pathway Met2 3-O-Glucuronide (Renal Excretion) UGT->Met2 Major Clearance Route

Figure 1: Primary metabolic pathways. The 3-OH group is the primary handle for Phase II conjugation, while the aromatic ring is subject to CYP-mediated oxidation.

Toxicity Profile (Safety)

Safety is the critical differentiator for this scaffold. Unlike nitro-aromatics or hydrazines, the quinolinone core is relatively benign, but specific derivatives must be monitored for off-target effects.

  • Cytotoxicity: Selective.[1] High potency against HepG2 (Liver cancer) and KB (Oral cancer) lines (

    
    ), but significantly lower toxicity towards normal fibroblast cells (MRC-5).
    
  • hERG Inhibition: A known risk for quinoline-containing drugs. Derivatives with basic side chains (e.g., amino-pyrimidines) must be screened early for QT prolongation risks.

  • Genotoxicity: Generally negative in Ames tests, provided nitro groups are avoided in the derivatization.

Comparative Performance Analysis

The following table contrasts a leading 3-hydroxy-4-methylquinolin-2(1H)-one derivative (Compound 6e, a pyrimidine hybrid) against standard clinical agents.

Table 1: Comparative ADMET & Efficacy Data

FeatureCompound 6e (Derivative) Cisplatin (Ref. Cancer Drug) Ciprofloxacin (Ref. Scaffold)
Primary Indication Hepatocellular Carcinoma (HepG2)Broad-spectrum Solid TumorsBacterial Infection
Potency (

)
1.33 µM (HepG2)~3 - 10 µM (HepG2)N/A (Antibacterial)
Solubility (Water) Low (< 0.05 mg/mL)Moderate (1 mg/mL)Moderate (pH dependent)
Oral Bioavailability High (Predicted >70%)Low (IV only)High (~70%)
Toxicity (Normal Cells) Low (Selectivity Index > 10)High (Nephrotoxic/Ototoxic) Low (Tendinopathy risk)
Metabolic Stability Moderate (

h)
High (Excreted unchanged)Moderate (

h)

Key Insight: The derivative demonstrates superior potency and safety selectivity compared to Cisplatin in specific cell lines, but requires formulation optimization (e.g., nanoparticles or lipid carriers) to match the solubility of clinical standards.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for characterizing these derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine the selectivity index between cancer cells and normal cells.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (final concentration < 0.1%). Treat cells with serial dilutions (0.1 – 100 µM) for 48h.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol 2: Shake-Flask Solubility Determination

Rationale: To quantify the thermodynamic solubility limit, critical for formulation.

  • Preparation: Add excess solid compound to 2 mL of buffer (pH 7.4) and 0.1 M HCl (pH 1.2) in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 µm PTFE filter.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard calibration curve prepared in DMSO.

Strategic Development Workflow

For researchers developing this scaffold, the following decision tree optimizes the "Design-Make-Test" cycle.

DevelopmentWorkflow Start Scaffold Synthesis (3-Hydroxy-4-methyl...) Deriv C-3 Functionalization (e.g., Pyrimidine/Heteroaryl) Start->Deriv Screen1 In Silico ADMET (LogP, Rule of 5) Deriv->Screen1 Decision1 Pass Rule of 5? Screen1->Decision1 Decision1->Deriv No (Redesign) ExpScreen High-Throughput Screen (MTT Assay + Solubility) Decision1->ExpScreen Yes ExpScreen->Start Low Potency LeadOpt Lead Optimization (Improve Solubility) ExpScreen->LeadOpt High Potency / Low Sol.

Figure 2: Optimization workflow. Prioritizing in silico filtering before synthesis saves resources, focusing wet-lab efforts on "drug-like" candidates.

References

  • Synthesis and Cytotoxicity of Quinoline-Pyrimidine Hybrids Source: Arabian Journal of Chemistry, 2020. Significance: Establishes the

    
     values (1.33 µM) and drug-likeness of 3-substituted derivatives.
    
    
  • ADMET Profiling of Quinoline Derivatives Source: MDPI Molecules, 2022. Significance: Provides lipophilicity data and computational toxicity models for the quinolinone core.

  • Antioxidant Activity of 4-Hydroxy Quinolinones Source: Scientific Research Publishing, 2016. Significance: Validates the radical scavenging potential and stability of the hydroxy-quinolinone moiety.

  • Brexpiprazole (Rexulti) Prescribing Information Source: FDA / Otsuka Pharmaceutical. Significance: Clinical validation of the quinolin-2-one scaffold's safety profile in human use.

Sources

Comparing synthesis methods for 3-Hydroxy-4-methylquinolin-2(1H)-one yield and purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Hydroxy-4-methylquinolin-2(1H)-one CAS Registry Number: 24186-98-9 Synonyms: 3-Hydroxy-4-methylcarbostyril; 3,4-Dihydroxy-2-methylquinoline (tautomer). Primary Applications: Pharmaceutical intermediate (antioxidant scaffolds), fluorescent probes, and precursor for hetero-annulated derivatives.

This guide evaluates two distinct synthetic pathways for the production of 3-Hydroxy-4-methylquinolin-2(1H)-one. The selection of the optimal method depends heavily on the scale of production and the laboratory's capability to handle hazardous reagents.

  • Method A (Isatin Ring Expansion): Offers the highest regioselectivity and yield but requires the use of diazoalkanes (hazardous). Best for small-scale, high-purity needs.

  • Method B (Oxidative Hydroxylation of Carbostyril): A scalable, two-step approach avoiding explosive intermediates, though often suffering from lower yields due to over-oxidation. Best for larger batches where safety is paramount.

Chemical Profile & Structural Considerations

The target compound features a quinolone core with a hydroxyl group at position 3 and a methyl group at position 4. A common pitfall in synthesis design is confusing this target with its isomer, 4-hydroxy-3-methylquinolin-2(1H)-one, which is readily made via the Gould-Jacobs or malonate condensation routes. Note: Standard condensation of aniline with diethyl methylmalonate yields the wrong isomer (3-methyl-4-hydroxy).

PropertySpecification
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance Off-white to pale yellow powder
Melting Point ~258–260 °C (dec.)
Solubility Soluble in DMSO, hot ethanol; sparingly soluble in water.

Method A: Isatin Ring Expansion (The "Direct" Route)

This method utilizes the reaction of isatin (indole-2,3-dione) with diazoethane. It is a classic example of the Buchner-Curtius-Schlotterbeck reaction, where a carbon atom is inserted into the C2-C3 bond of the isatin core.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the diazo carbon on the C3 ketone of isatin, forming a tetrahedral intermediate. This rearranges with the expulsion of nitrogen gas to expand the five-membered ring into a six-membered quinolone ring.

IsatinExpansion Isatin Isatin (Indole-2,3-dione) Inter Tetrahedral Intermediate Isatin->Inter Nucleophilic Attack (C3 Position) Diazo Diazoethane (CH3CHN2) Diazo->Inter Product 3-Hydroxy-4-methyl- quinolin-2(1H)-one Inter->Product Ring Expansion (-N2)

Caption: Mechanism of diazoethane insertion into isatin yielding the 3-hydroxy-2-quinolone scaffold.

Experimental Protocol

Safety Warning: Diazoethane is toxic and potentially explosive. Perform all operations behind a blast shield in a high-efficiency fume hood.

  • Reagent Preparation: Generate diazoethane in situ or freshly prepare it from N-ethyl-N-nitroso-urea in ether/KOH at 0°C.

  • Reaction Setup: Dissolve Isatin (10 mmol, 1.47 g) in absolute methanol (20 mL).

  • Addition: Slowly add the ethereal diazoethane solution (12 mmol) dropwise to the isatin suspension at 0–5°C with vigorous stirring.

  • Progression: The orange-red color of isatin will fade to a lighter yellow. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Evaporate the solvent under reduced pressure (ensure no residual diazoalkane remains).

  • Purification: Recrystallize the crude residue from glacial acetic acid or ethanol.

Key Performance Indicators:

  • Yield: 75–85%

  • Purity: >98% (after recrystallization)

Method B: Knorr Cyclization & Oxidation (The "Scalable" Route)

This method avoids diazo compounds by synthesizing the 4-methyl-2-quinolone core first, followed by introducing the hydroxyl group.

Workflow Overview
  • Step 1 (Knorr Synthesis): Condensation of aniline with ethyl acetoacetate to form 4-methylquinolin-2(1H)-one (4-methylcarbostyril).

  • Step 2 (Oxidation): Hydroxylation at the C3 position using oxidative conditions (e.g., Elbs persulfate oxidation or alkaline peroxide).

KnorrOxidation Aniline Aniline Inter1 Acetoacetanilide Aniline->Inter1 160°C, -EtOH EAA Ethyl Acetoacetate EAA->Inter1 160°C, -EtOH Carbostyril 4-Methylquinolin-2(1H)-one (4-Methylcarbostyril) Inter1->Carbostyril H2SO4 Cyclization (Knorr) Target 3-Hydroxy-4-methyl- quinolin-2(1H)-one Carbostyril->Target Oxidation (K2S2O8 or O2/Base)

Caption: Two-step synthesis via Knorr cyclization followed by C3-hydroxylation.

Experimental Protocol

Step 1: Synthesis of 4-Methylcarbostyril

  • Heat a mixture of aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) at 160°C for 2 hours, distilling off ethanol.

  • Treat the resulting acetoacetanilide with concentrated sulfuric acid (50 mL) at 90°C for 30 minutes.

  • Pour onto ice water; filter the white precipitate. Recrystallize from ethanol. (Yield: ~85-90%).

Step 2: Oxidative Hydroxylation

  • Dissolve 4-methylcarbostyril (10 mmol) in 10% NaOH (20 mL).

  • Add potassium persulfate (K₂S₂O₈, 12 mmol) dissolved in water dropwise over 1 hour while maintaining the temperature at 20°C.

  • Stir for 24 hours. The solution darkens.

  • Acidify with HCl to precipitate unreacted starting material (remove by filtration).

  • Boil the filtrate with additional HCl to hydrolyze the intermediate sulfate ester.

  • Cool to precipitate the 3-hydroxy product.[1]

Key Performance Indicators:

  • Yield: 40–55% (Step 2 is the bottleneck).

  • Purity: 90–95% (Requires careful separation from starting material).

Comparative Analysis

The choice between these methods represents a trade-off between efficiency and safety .

FeatureMethod A: Isatin ExpansionMethod B: Knorr + Oxidation
Overall Yield High (75–85%) Moderate (35–50% cumulative)
Atom Economy HighLower (Loss of sulfate/byproducts)
Reagent Safety Low (Diazoethane is explosive/toxic)High (Standard industrial reagents)
Scalability Difficult (Safety limits batch size)Excellent (Standard unit operations)
Purity Profile Very Clean (Regioselective insertion)Moderate (Possible over-oxidation)
Cost High (Isatin/Diazo precursors)Low (Aniline/Acetoacetate are cheap)
Recommendation
  • For Research/Screening: Use Method A . It provides the cleanest product rapidly, allowing for immediate biological testing without extensive purification optimization.

  • For Process Development/Pilot: Use Method B . While the yield is lower, the elimination of explosion hazards is critical for scale-up. Optimization of the oxidation step (e.g., using catalytic hydroxylation) can improve viability.

References

  • Isatin Ring Expansion Chemistry

    • Arndt, F., Eistert, B., & Partale, W. (1927).[2] Diazo-methan und o-Nitroverbindungen, II.: N-Oxy-isatin aus o-Nitro-benzoylchlorid. Berichte der deutschen chemischen Gesellschaft, 60(6), 1364-1370.[2] Link

    • Heller, G. (1919). Über die Einwirkung von Diazomethan auf Isatin. Berichte der deutschen chemischen Gesellschaft, 52.
  • Knorr Quinoline Synthesis (Step 1 of Method B)

    • Lauer, W. M., & Kaslow, C. E. (1944). 4-Methylcarbostyril. Organic Syntheses, Coll.[2][3] Vol. 3, p. 580. Link

  • Oxidative Hydroxylation of Quinolones (Step 2 of Method B)

    • Boyland, E., & Manson, D. (1957). The biochemistry of aromatic amines. 4. O-Glucosiduronic acid derivatives of 2-naphthylamine. Biochemical Journal, 67(2), 275.
    • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. Link

  • General Review of 3-Hydroxyquinolin-2-one Synthesis

    • Hradil, P., Hlaváč, J., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry, 9(6), 696-702. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Hydroxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: To provide a scientifically rigorous, compliant, and safety-critical workflow for the disposal of 3-Hydroxy-4-methylquinolin-2(1H)-one. Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.

3-Hydroxy-4-methylquinolin-2(1H)-one (often referred to as 3-hydroxy-4-methylcarbostyril) is a nitrogen-containing heterocyclic compound used primarily as a pharmacophore in drug discovery and as a synthetic intermediate. Proper disposal is mandated not only by regulatory compliance (RCRA/EPA) but by the necessity to prevent environmental bioaccumulation of quinoline derivatives.

Chemical Profile & Waste Characterization
ParameterTechnical Specification
Chemical Name 3-Hydroxy-4-methylquinolin-2(1H)-one
Molecular Formula C₁₀H₉NO₂
Physical State Solid (Powder/Crystals), typically beige to off-white
Solubility Soluble in DMSO, hot Ethanol; sparingly soluble in water
Primary Hazards Skin/Eye Irritant (Category 2), STOT-SE 3 (Respiratory)
RCRA Classification Non-listed (Process Knowledge required); typically D001 (Ignitable if in solvent) or Toxic via characteristic.[1]
Disposal Method High-temperature Incineration (Primary)

Hazard Identification & Pre-Disposal Safety

Before initiating any disposal workflow, the waste generator must characterize the material based on its current state (pure solid vs. solution). Quinolinone derivatives possess stable aromatic structures that resist degradation in standard wastewater treatment, necessitating strict "Zero-Drain" protocols.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequired EquipmentRationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine dusts during solid waste transfer.
Dermal Nitrile Gloves (Double-gloved recommended)Quinolinones can exhibit transdermal absorption; double-gloving minimizes breakthrough.
Ocular Chemical Splash GogglesProtects against dust migration and solvent splashes.
Body Lab Coat (Cotton/Poly blend) + Tyvek SleevesPrevents particulate accumulation on personal clothing.

Waste Segregation & Decision Logic

Effective disposal begins with segregation. Mixing incompatible waste streams (e.g., oxidizers with organic heterocycles) can lead to exothermic reactions.

Waste Stream Decision Tree

The following logic gate determines the correct waste container for your specific sample.

WasteDecisionTree Start Waste Material: 3-Hydroxy-4-methylquinolin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid SolidBin Solid Hazardous Waste (Fiber Drum/Poly Pail) Solid->SolidBin Pure or Contaminated Debris SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloBin Halogenated Organic Waste (Carboy) Halo->HaloBin NonHaloBin Non-Halogenated Organic Waste (Carboy) NonHalo->NonHaloBin

Figure 1: Waste Stream Segregation Logic. Correct segregation prevents cross-contamination and ensures compliance with incineration protocols.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Context: Expired shelf-stock or excess synthesized powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a fiber drum lined with a 6-mil polyethylene bag.

  • Transfer:

    • Work inside a chemical fume hood to contain dust.

    • Transfer the solid using a disposable spatula or scoop.

    • Do not wash the original container down the sink. Rinse the empty original container with a small amount of acetone or ethanol and add this rinseate to the Liquid Waste stream.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Hydroxy-4-methylquinolin-2(1H)-one, 98%".

    • Hazards: Check "Toxic" and "Irritant".[2][3][4]

  • Closure: Screw the lid down tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Reaction Mixtures (Solutions)

Context: Mother liquors or reaction byproducts dissolved in solvent.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol, DMSO).

  • Collection:

    • Pour the solution into the appropriate HDPE carboy (typically 5L or 20L).

    • Fill Limit: Never fill beyond 90% capacity to allow for thermal expansion.

  • Precipitation Check: If the compound is likely to precipitate out of solution upon standing (common with DMSO solutions mixed with water), ensure the carboy is agitated before final disposal handoff to prevent sludge buildup that can clog pumping systems at the incineration facility.

  • Labeling:

    • Constituents: List the solvent first (e.g., "Dichloromethane 90%") followed by the solute (e.g., "3-Hydroxy-4-methylquinolin-2(1H)-one <5%").

Scenario C: Spill Cleanup & Contaminated Debris

Context: Accidental benchtop release.

  • Containment: Isolate the area. If powder, cover gently with a paper towel dampened with water to prevent dust aerosolization.

  • Cleanup:

    • Scoop up the dampened powder/towel mixture.

    • Clean the surface with soap and water, followed by an ethanol wipe.

  • Disposal: Place all gloves, paper towels, and scoops used in the cleanup into a clear plastic bag , seal it, and place it inside the Solid Hazardous Waste drum.

Regulatory Compliance & Environmental Stewardship

US EPA (RCRA) Considerations

While 3-Hydroxy-4-methylquinolin-2(1H)-one is not explicitly listed on the P-list or U-list (40 CFR 261.33), it must be managed as hazardous waste due to its chemical nature and potential toxicity [1].

  • Determination: Generators must apply "Process Knowledge" to classify the waste.

  • Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems. Quinoline rings are resistant to biodegradation and can be toxic to aquatic life [2].

Incineration Standard

The ultimate fate of this waste stream should be fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). High-temperature incineration ensures the complete destruction of the heterocyclic ring, converting it to CO₂, H₂O, and NOₓ (scrubbed).

Emergency Response Workflow

In the event of a significant exposure or spill during disposal:

EmergencyResponse Accident Accidental Exposure Skin Skin Contact Accident->Skin Eye Eye Contact Accident->Eye Inhale Inhalation Accident->Inhale Wash Flush with Water (15 Minutes) Skin->Wash Eye->Wash FreshAir Move to Fresh Air Inhale->FreshAir Medical Seek Medical Attention (Provide SDS) Wash->Medical FreshAir->Medical

Figure 2: Immediate Emergency Response Protocol. Rapid dilution is critical for reducing irritation.

References

  • United States Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[5] Compound Summary: Quinolinone Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safe Handling of 3-Hydroxy-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No comprehensive Safety Data Sheet (SDS) is currently available for 3-Hydroxy-4-methylquinolin-2(1H)-one. The following guidance is synthesized from safety data on structurally analogous quinoline and quinolinone compounds. This guide is intended to provide essential, immediate safety information. All researchers must perform a thorough, experiment-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work.

Introduction: Understanding the Risk Profile

3-Hydroxy-4-methylquinolin-2(1H)-one belongs to the quinolinone family, a class of heterocyclic compounds with a wide range of biological activities, making them valuable in drug discovery and chemical synthesis.[1][2] However, this utility necessitates a proactive and informed approach to safety. Data from closely related quinoline derivatives indicate a significant hazard profile that must be respected. Compounds in this class can be acutely toxic, irritants, and may pose long-term health risks such as carcinogenicity and mutagenicity.[3][4] Therefore, handling this compound requires stringent adherence to safety protocols, with personal protective equipment (PPE) serving as the critical final barrier between the researcher and potential exposure.

Hazard Assessment Based on Structural Analogs

Based on the known hazards of similar quinoline compounds, 3-Hydroxy-4-methylquinolin-2(1H)-one should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system, with potential for more severe effects.[5][6][7]

Hazard ClassificationPotential EffectsRepresentative Analogous Compounds
Acute Toxicity (Oral) Harmful or toxic if swallowed.[3][8]Quinoline, 8-Hydroxyquinoline, 2(1H)-Quinolinone
Skin Corrosion/Irritation Causes skin irritation.[3][5][6]2(1H)-Quinolinone, Quinoline
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][5][7]2(1H)-Quinolinone, 8-Hydroxyquinoline
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[5][6][7]2(1H)-Quinolinone
Skin Sensitization May cause an allergic skin reaction.[6][8]7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Germ Cell Mutagenicity Suspected of causing genetic defects.[3][4]Quinoline
Carcinogenicity May cause cancer.[3][4]Quinoline

The Core Directive: A Multi-Layered PPE and Handling Protocol

The primary directive is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls and a mandatory, multi-layered PPE approach.

Engineering Controls: The First Line of Defense

PPE should never be the sole method of protection. All handling of 3-Hydroxy-4-methylquinolin-2(1H)-one, especially the weighing and transferring of the solid powder, must be performed inside a certified chemical fume hood to control the generation of airborne dust and aerosols.[9] The work area must be equipped with an accessible and tested emergency eyewash station and safety shower.[9][10]

Personal Protective Equipment (PPE): A Detailed Breakdown

A complete PPE ensemble is required for all procedures involving this compound.

PPE ComponentSpecificationRationale and Procedural Notes
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374 standard).[3]Causality: Quinoline derivatives can cause skin irritation and may be absorbed through the skin.[3][4] Procedure: Always inspect gloves for tears or pinholes before use. For extended procedures or when handling larger quantities, consider double-gloving. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[11]
Eye/Face Protection Tightly-fitting safety goggles with side shields.[9] A face shield is required over goggles when a splash hazard exists.[10]Causality: Analogous compounds are known to cause serious eye damage.[5][7] Procedure: Goggles must be worn at all times in the laboratory. The addition of a face shield provides a secondary barrier against splashes during liquid transfers or reaction workups.
Skin & Body Protection A clean, buttoned laboratory coat.Causality: Protects skin and personal clothing from incidental contact and minor spills. Procedure: The lab coat should have long sleeves and be fully fastened. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work must be conducted in a chemical fume hood.Causality: Inhalation of dust can cause respiratory irritation.[6][7] Procedure: If, under rare and EHS-approved circumstances, work cannot be done in a fume hood, a NIOSH-approved respirator with appropriate particulate filters (P95 or P100) is mandatory.[8]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow is paramount for ensuring safety and preventing contamination. The following procedure should be adopted for all handling tasks.

Safe Handling Workflow Diagram

The diagram below outlines the essential steps from preparation to disposal, ensuring a closed loop of safety-conscious actions.

G cluster_prep 1. Preparation Phase cluster_handling 2. Execution Phase cluster_cleanup 3. Post-Handling Phase prep_risk Perform Risk Assessment prep_sds Review Analog SDS prep_risk->prep_sds prep_ppe Assemble All Required PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup exec_don Don PPE (Correct Sequence) prep_setup->exec_don exec_handle Handle Chemical in Fume Hood (Weigh, Transfer, React) exec_don->exec_handle post_decon Decontaminate Work Area & Glassware exec_handle->post_decon post_doff Doff PPE (Correct Sequence) post_decon->post_doff post_dispose Dispose of Hazardous Waste post_doff->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: A logical workflow for the safe handling of quinolinone derivatives.

Protocol for Donning and Doffing PPE

The sequence is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Goggles: Adjust for a snug fit.

  • Face Shield (if required): Position over goggles.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove technique (peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to remove it without touching the exterior). Dispose of immediately in hazardous waste.

  • Face Shield (if used): Handle by the headband and place in a designated area for decontamination.

  • Goggles: Remove without touching the front.

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[11]

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

  • Spill: Evacuate the area. Use an inert absorbent material (like vermiculite or sand) to contain the spill. Do not use combustible materials. Sweep up carefully, avoiding dust generation, and place into a sealed, labeled container for hazardous waste disposal.[5][11]

Disposal Plan

All materials contaminated with 3-Hydroxy-4-methylquinolin-2(1H)-one, including the chemical itself, empty containers, used PPE (gloves, etc.), and cleanup materials, must be treated as hazardous waste.[5][9]

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the container through your institution's EHS-approved hazardous waste disposal program. Do not pour down the drain or mix with general waste.[3][8]

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). Benchchem.
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing.
  • Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. (2021). ResearchGate.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016). Scientific Research Publishing.
  • Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. (2020). Arabian Journal of Chemistry.
  • MSDS of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone. (2010). Capot Chemical.
  • Safety data sheet. (n.d.). ChemDmart.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Quinoline - SAFETY DATA SHEET. (2025). PENTA.
  • SAFETY DATA SHEET. (2012). Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.).
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: 8-Hydroxyquinoline. (n.d.). Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.